Herkinorin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQMXRFUVDCHC-XAGHGKQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235444 | |
| Record name | Herkinorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862073-77-6 | |
| Record name | Herkinorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herkinorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Herkinorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HERKINORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Herkinorin's Mechanism of Action at the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herkinorin is a semi-synthetic, non-nitrogenous analog of the neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum.[1] Unlike its parent compound, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound exhibits a distinct pharmacological profile, acting as a potent agonist at the mu-opioid receptor (MOR).[1][2] This unique characteristic, coupled with its biased signaling properties, has positioned this compound as a significant pharmacological tool and a potential lead compound for the development of novel analgesics with improved side-effect profiles. This guide provides an in-depth technical overview of this compound's mechanism of action at the MOR, focusing on its binding affinity, functional activity, and downstream signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological parameters of this compound at opioid receptors, compiled from various studies.
Table 1: this compound Binding Affinity at Opioid Receptors
| Ligand | Receptor | Kᵢ (nM) | Species/Cell Line | Reference |
| This compound | Mu (μ) | 12 | - | [1] |
| This compound | Mu (μ) | 45 | HEK cells | [3] |
| This compound | Kappa (κ) | 90 | - | |
| This compound | Kappa (κ) | 184 | HEK cells | |
| This compound | Delta (δ) | 1170 | - | |
| Salvinorin A | Mu (μ) | >1000 | - | |
| Salvinorin A | Kappa (κ) | 1.9 | - | |
| DAMGO | Mu (μ) | 2.5 | HEK cells |
Table 2: this compound Functional Activity at the Mu-Opioid Receptor
| Ligand | Assay | Parameter | Value | System | Reference |
| This compound | [³⁵S]GTPγS | EC₅₀ | 500 nM | - | |
| This compound | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) | - | |
| This compound | cAMP Assay | EC₅₀ | - | - | |
| Kurkinorin | cAMP Assay | EC₅₀ | 1.2 nM | - | |
| This compound | β-arrestin 2 Recruitment | - | No recruitment observed | HEK-293 cells | |
| This compound | Receptor Internalization | - | No internalization observed | HEK-293 cells |
Signaling Pathways
This compound is characterized as a G protein-biased agonist at the mu-opioid receptor. This means it preferentially activates G protein-dependent signaling pathways without significantly engaging the β-arrestin pathway, which is often associated with adverse effects like tolerance, dependence, and respiratory depression.
Upon binding to the MOR, this compound induces a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi/o subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event in the G protein signaling cascade.
Crucially, this compound does not promote the recruitment of β-arrestin 2 to the activated MOR. This lack of β-arrestin 2 interaction prevents receptor desensitization and internalization, processes that typically curtail G protein signaling and can initiate distinct, β-arrestin-mediated signaling events.
Figure 1: this compound's G protein-biased signaling at the mu-opioid receptor.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK-293 cells).
-
Radiolabeled MOR ligand (e.g., [³H]DAMGO).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., Naloxone).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).
-
Incubate at room temperature for 60-120 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash filters with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate G proteins.
-
Materials:
-
Cell membranes expressing the MOR.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
This compound and a reference full agonist (e.g., DAMGO).
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference agonist.
-
In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of this compound.
-
Include wells for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Subtract non-specific binding from all values to obtain specific binding.
-
Plot specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values relative to the full agonist.
-
cAMP Accumulation Inhibition Assay
This assay assesses the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.
-
Materials:
-
Whole cells expressing the MOR (e.g., CHO-K1).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a dose-response curve to determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
-
β-Arrestin 2 Recruitment Assay (PathHunter®)
This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated MOR.
-
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cells (Eurofins DiscoverX).
-
Cell plating reagent.
-
This compound and a reference agonist known to induce recruitment (e.g., DAMGO).
-
PathHunter® detection reagents.
-
White, clear-bottom 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Treat the cells with the compounds for 90 minutes at 37°C.
-
Add the PathHunter® detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%) to determine the extent of β-arrestin 2 recruitment.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a downstream marker of MOR activation.
-
Materials:
-
Cells expressing the MOR.
-
This compound.
-
Serum-free medium.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and reagents.
-
Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with varying concentrations of this compound for a defined time course (e.g., 5-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Figure 2: General experimental workflow for characterizing this compound.
Conclusion
This compound's mechanism of action at the mu-opioid receptor is distinguished by its potent, G protein-biased agonism. It effectively activates Gαi/o-mediated signaling pathways, leading to the inhibition of adenylyl cyclase and stimulation of ERK1/2 phosphorylation, without promoting β-arrestin 2 recruitment or receptor internalization. This unique pharmacological profile makes this compound a valuable research tool for dissecting the distinct roles of G protein and β-arrestin signaling in opioid pharmacology. Furthermore, its G protein bias suggests a potential for developing analgesics with a reduced burden of the adverse effects associated with conventional opioids, warranting further investigation and development in the field of pain management.
References
The Origin and Synthesis of Herkinorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herkinorin is a novel semi-synthetic neoclerodane diterpene that has garnered significant interest in the field of opioid pharmacology. Derived from Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist and the primary psychoactive component of Salvia divinorum, this compound exhibits a dramatically different pharmacological profile. Through targeted chemical modification, the opioid receptor selectivity is shifted from the KOR to the mu-opioid receptor (MOR), transforming it into a potent MOR agonist.[1][2][3] What makes this compound particularly noteworthy is its functional selectivity, or biased agonism. It activates G-protein signaling pathways associated with analgesia without significantly recruiting β-arrestin-2, a pathway implicated in many of the adverse effects of traditional opioids, such as tolerance, dependence, and respiratory depression.[1][4] This unique profile makes this compound a valuable research tool and a promising lead compound for the development of safer analgesics. This guide provides an in-depth overview of the origin, synthesis, and key pharmacological properties of this compound.
Origin and Discovery
This compound is not a naturally occurring compound; it is a semi-synthetic analog of the natural product Salvinorin A.
-
Natural Source of Precursor: The journey to this compound begins with the plant Salvia divinorum, a member of the mint family native to Oaxaca, Mexico. This plant has a long history of use in traditional Mazatec spiritual practices for its potent hallucinogenic effects. The primary psychoactive constituent of Salvia divinorum is Salvinorin A, a structurally unique neoclerodane diterpene. Salvinorin A is distinguished from classical opioids by its non-nitrogenous structure and its high potency and selectivity as a KOR agonist.
-
Discovery of this compound: this compound was first synthesized and reported in 2005 by a team of researchers led by Thomas E. Prisinzano. Its discovery was a result of systematic structure-activity relationship (SAR) studies on Salvinorin A and its derivatives. The goal of these studies was to explore how modifications to the Salvinorin A scaffold would affect its interaction with opioid receptors. The key modification that led to the synthesis of this compound was the replacement of the C-2 acetate group of Salvinorin A with a benzoate group. This seemingly subtle change resulted in a profound shift in pharmacological activity, converting a selective KOR agonist into a potent MOR agonist.
Synthesis of this compound
The semi-synthesis of this compound from Salvinorin A is a two-step process. The general workflow is outlined below.
Caption: Semi-synthesis of this compound from Salvinorin A.
Experimental Protocols
The following protocols are based on the methods described in the scientific literature, primarily the work of Harding et al. (2005).
Step 1: Deacetylation of Salvinorin A to Salvinorin B
-
Materials:
-
Salvinorin A (isolated from Salvia divinorum)
-
Anhydrous Methanol (MeOH)
-
Sodium Carbonate (Na₂CO₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Salvinorin A is dissolved in anhydrous methanol.
-
Anhydrous sodium carbonate is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield Salvinorin B.
-
Step 2: Synthesis of this compound from Salvinorin B
-
Materials:
-
Salvinorin B
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Benzoyl Chloride
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Salvinorin B is dissolved in anhydrous dichloromethane.
-
Pyridine is added to the solution, followed by the dropwise addition of benzoyl chloride at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is then quenched and diluted with an appropriate organic solvent.
-
The organic layer is washed sequentially with dilute acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound as a white solid.
-
Quantitative Pharmacological Data
The following tables summarize the key pharmacological data for this compound in comparison to its parent compound, Salvinorin A, and a notable analog, Kurkinorin.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | 12 | 90 | 1170 |
| Salvinorin A | >1000 | 1.9 | >1000 |
Table 2: In Vitro Functional Activity
| Compound | Receptor | Assay | Parameter | Value |
| This compound | MOR | [³⁵S]GTPγS | IC₅₀ | 0.5 μM |
| MOR | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) | |
| Kurkinorin | MOR | cAMP | EC₅₀ | 1.2 nM |
Signaling Pathways of this compound
A key feature of this compound is its biased agonism at the μ-opioid receptor. Unlike traditional MOR agonists like morphine, which activate both G-protein signaling and the β-arrestin-2 pathway, this compound preferentially activates the G-protein pathway. This is significant because the G-protein pathway is primarily associated with the desired analgesic effects, while the β-arrestin-2 pathway is linked to receptor internalization, desensitization, and many of the undesirable side effects of opioids.
Caption: Comparison of signaling pathways for traditional vs. biased MOR agonists.
This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. The downstream effects of this activation in the context of this compound's overall pharmacological profile are an area of ongoing research.
Conclusion
This compound represents a significant advancement in opioid research. Its semi-synthesis from the readily available natural product Salvinorin A provides a platform for the development of a new class of non-nitrogenous MOR agonists. The unique biased agonism of this compound, characterized by potent G-protein activation with minimal β-arrestin-2 recruitment, offers a promising strategy for dissociating the therapeutic analgesic effects of MOR activation from the detrimental side effects that plague current opioid therapies. Further research and development of this compound and its analogs could lead to the creation of safer and more effective pain management medications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Herkinorin and Salvinorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the pharmacological profiles of Herkinorin and Salvinorin A, two structurally related neoclerodane diterpenes with markedly different opioid receptor activities. Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist. In contrast, its semi-synthetic analog, this compound, displays a significant shift in selectivity, acting as a potent mu-opioid receptor (MOR) agonist with substantially lower affinity for the KOR. A key distinction in their pharmacological profiles lies in their functional selectivity, or biased agonism. This compound is a notable G-protein biased agonist at the MOR, exhibiting minimal to no recruitment of β-arrestin 2, a pathway associated with many of the adverse effects of traditional opioids. Salvinorin A, on the other hand, appears to be a more balanced agonist at the KOR, activating both G-protein and β-arrestin pathways. This guide will detail their receptor binding affinities, functional activities, and signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
Receptor Binding Affinity
The receptor binding affinity of a ligand is a measure of its strength of interaction with a receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of this compound and Salvinorin A at the mu (µ), kappa (κ), and delta (δ) opioid receptors.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |
| This compound | 12[1][2] | 90[1][2] | 1170[2] |
| Salvinorin A | >1000 | 1.9 | >1000 |
Data compiled from multiple sources and may vary based on experimental conditions.
Functional Activity and Signaling Bias
Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response, and the maximum effect (Emax).
A critical aspect of the pharmacology of these compounds is their functional selectivity, or "biased agonism," where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For opioid receptors, the two primary signaling pathways are G-protein signaling, associated with analgesia, and β-arrestin recruitment, which is implicated in side effects like respiratory depression and tolerance.
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Signaling Bias |
| This compound | MOR | [³⁵S]GTPγS | 500 | 130 (vs DAMGO) | G-protein biased (no β-arrestin 2 recruitment) |
| Salvinorin A | KOR | [³⁵S]GTPγS | 2.1 - 2.4 | Full Agonist | Balanced / Full β-arrestin agonist |
| Salvinorin A | KOR | β-arrestin 2 Recruitment | 14.5 | Full Agonist |
EC50 and Emax values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions.
Signaling Pathways
The differential signaling of this compound and Salvinorin A at their respective primary opioid receptor targets is a key area of interest. This compound's G-protein bias at the MOR suggests it may offer a pathway to potent analgesia with a reduced side-effect profile. Salvinorin A's activity at the KOR involves both G-protein and β-arrestin pathways, contributing to its complex psychotropic effects.
References
Herkinorin: A Non-Nitrogenous Opioid Agonist with Atypical Signaling Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Herkinorin is a semi-synthetic, non-nitrogenous analog of the neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum.[1] Unlike its parent compound, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound exhibits a distinct pharmacological profile as a potent mu-opioid receptor (MOR) agonist.[2] Discovered in 2005 during structure-activity relationship studies, this compound represents a significant departure from traditional alkaloid-based opioids, both in its chemical structure and its mechanism of action at the cellular level.[2] This guide provides an in-depth technical overview of this compound, focusing on its receptor binding and functional activity, the experimental protocols used to characterize it, and its unique signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of this compound at the human opioid receptors. Data are compiled from various studies to provide a comparative overview.
Table 1: Opioid Receptor Binding Affinities of this compound
| Ligand | Receptor | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| This compound | µ (mu) | 12 | Salvinorin A | >1000 |
| κ (kappa) | 90 | Salvinorin A | 1.9 | |
| δ (delta) | 1170 | Salvinorin A | >1000 |
Table 2: In Vitro Functional Activity of this compound at the Mu-Opioid Receptor
| Assay | Parameter | This compound | Reference Compound (DAMGO) |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 500 | - |
| Eₘₐₓ (%) | 130 | 100 |
Signaling Pathways and Experimental Workflows
A key feature of this compound is its biased agonism. Unlike classical MOR agonists such as morphine and DAMGO, this compound does not promote the recruitment of β-arrestin-2 to the activated receptor or induce significant receptor internalization.[2] This suggests that this compound preferentially activates the G-protein signaling cascade, which is associated with analgesia, while avoiding the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.
The following diagram illustrates a generalized workflow for a [³⁵S]GTPγS binding assay, a key functional assay used to determine the potency and efficacy of G-protein coupled receptor agonists like this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for assays commonly used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK-293 cells).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound in binding buffer.
-
For total binding, omit this compound. For non-specific binding, add an excess of the non-specific control.
-
Incubate at room temperature for 60-120 minutes.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the specific binding against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to induce the interaction between the opioid receptor and β-arrestin-2. A common method is the PathHunter® enzyme fragment complementation (EFC) assay.
-
Materials:
-
Cells co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor fragment (e.g., PathHunter® cells).
-
This compound stock solution.
-
Cell culture medium.
-
Detection reagents.
-
Chemiluminescent plate reader.
-
-
Procedure:
-
Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
Add serial dilutions of this compound or a reference agonist (e.g., DAMGO) to the wells.
-
Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the chemiluminescent signal using a plate reader.
-
Generate concentration-response curves to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
In Vivo Formalin Test
This is a model of tonic inflammatory pain in rodents used to evaluate the antinociceptive effects of compounds.
-
Animals: Male Sprague-Dawley rats (250-275 g) are commonly used.
-
Procedure:
-
Acclimate the rats to the testing environment.
-
Administer this compound or vehicle via the desired route (e.g., intraplantar injection into the hind paw).
-
After a predetermined time (e.g., 5 minutes), inject a dilute formalin solution (e.g., 50 µL of 1.25% formalin) into the plantar surface of the same paw.
-
Observe and record the number of flinches or the time spent licking/biting the injected paw. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).
-
Compare the pain-related behaviors between the this compound-treated and vehicle-treated groups to assess antinociceptive efficacy.
-
In Vivo Effects and Preclinical Observations
-
Antinociception: In the rat formalin test, this compound produces a dose-dependent decrease in flinching behavior, indicating antinociceptive effects. These effects are blocked by the non-selective opioid antagonist naloxone, confirming they are opioid receptor-mediated. Notably, this compound's effects appear to be peripherally restricted, as contralateral administration does not produce analgesia. Furthermore, it retains its antinociceptive efficacy in morphine-tolerant animals, suggesting a reduced potential for tolerance development.
-
Primate Studies: In nonhuman primates, this compound acts as a peripheral MOR and KOR agonist with a rapid onset of action. However, these studies did not find evidence of central activity, raising questions about its ability to cross the blood-brain barrier.
-
Neuroprotection: Recent studies using human iPSC-derived neurons suggest that this compound may have neuroprotective effects against hypoxic/ischemic injury, potentially through the modulation of MOR internalization and influencing apoptosis pathways.
Conclusion
This compound is a pioneering non-nitrogenous MOR agonist with a pharmacological profile that distinguishes it from classical opioids. Its biased agonism, characterized by potent G-protein activation without significant β-arrestin-2 recruitment, presents a promising avenue for the development of novel analgesics with potentially fewer side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further investigation into its in vivo central nervous system activity and the long-term consequences of its unique signaling profile is warranted.
References
An In-depth Technical Guide to the Analgesic Properties of Herkinorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analgesic properties of Herkinorin, a semi-synthetic analog of the natural product Salvinorin A. This compound has emerged as a compound of significant interest in pain research due to its unique pharmacological profile as a mu-opioid receptor (MOR) agonist with a reduced liability for the adverse effects commonly associated with traditional opioids. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts: A Biased Agonist at the Mu-Opioid Receptor
This compound is distinguished from conventional opioid analgesics by its action as a "biased agonist" at the MOR.[1] Unlike morphine, which activates both G-protein signaling and the β-arrestin-2 pathway, this compound preferentially activates the G-protein-mediated signaling cascade responsible for analgesia while minimally engaging the β-arrestin-2 pathway.[2][3] The recruitment of β-arrestin-2 is associated with the development of tolerance, respiratory depression, and constipation, common side effects of traditional opioids.[1][3] this compound's ability to circumvent this pathway makes it a promising candidate for the development of safer and more effective analgesics.
Quantitative Analysis of this compound's Receptor Binding and Functional Activity
The following tables summarize the key in vitro binding affinities and functional potencies of this compound at opioid receptors, providing a comparative perspective with the parent compound Salvinorin A and the classic opioid agonist DAMGO.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |
| This compound | 12 | 90 | >1000 |
| Salvinorin A | >1000 | 1.9 | Not Reported |
Table 2: Functional Activity at the Mu-Opioid Receptor
| Compound | Assay | Parameter | Value |
| This compound | [³⁵S]GTPγS | EC₅₀ | 500 nM |
| This compound | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) |
| DAMGO | [³⁵S]GTPγS | Eₘₐₓ | 100% |
In Vivo Analgesic Efficacy of this compound
This compound has demonstrated significant dose-dependent antinociceptive effects in preclinical models of pain. The formalin test in rats, a model of tonic inflammatory pain, has been instrumental in characterizing its in vivo efficacy.
Table 3: Analgesic Effects of this compound in the Rat Formalin Test
| Treatment | Dose (mg/kg, i.pl.) | Phase 1 Flinches (Mean ± SEM) | Phase 2 Flinches (Mean ± SEM) |
| Vehicle | - | Data not available | Data not available |
| This compound | 1 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
| This compound | 10 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
| Morphine | 10 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
i.pl. = intraplantar injection
Importantly, the analgesic effects of this compound were blocked by the non-selective opioid antagonist naloxone, confirming that its antinociceptive action is mediated by opioid receptors. Furthermore, chronic administration of this compound did not lead to the development of tolerance, and it remained effective in morphine-tolerant animals, highlighting its potential for sustained pain management without loss of efficacy.
Signaling Pathways and Experimental Workflows
The unique pharmacological profile of this compound stems from its distinct interaction with the mu-opioid receptor and the subsequent intracellular signaling cascades.
Caption: this compound's biased agonism at the mu-opioid receptor.
The diagram above illustrates the proposed signaling pathway for this compound. Upon binding to the MOR, this compound preferentially activates the inhibitory G-protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the phosphorylation of ERK1/2, culminating in an analgesic effect. Crucially, this interaction does not lead to the recruitment of β-arrestin-2, thus avoiding the downstream pathways associated with opioid-related side effects.
Caption: Workflow for the rat formalin test to assess analgesic efficacy.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's analgesic properties, this section provides an overview of the methodologies for key experiments.
Objective: To determine the binding affinity (Ki) of this compound for mu, kappa, and delta opioid receptors.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rats or guinea pigs) or cultured cells expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and store at -80°C until use.
-
-
Competitive Binding Assay:
-
Incubate the prepared cell membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DPDPE for DOR) and varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the mu-opioid receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described for the receptor binding assay.
-
Assay Procedure:
-
Incubate the cell membranes with varying concentrations of this compound in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of specifically bound [³⁵S]GTPγS as a function of the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) from the resulting dose-response curve.
-
Objective: To assess the antinociceptive effects of this compound in a model of tonic inflammatory pain.
Protocol Outline:
-
Animal Acclimation:
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of the experiment, place the rats in individual observation chambers for at least 30 minutes to acclimate.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via intraplantar injection into the dorsal surface of the right hind paw at the desired dose.
-
-
Induction of Nociception:
-
At a predetermined time after drug administration, inject a dilute solution of formalin (e.g., 5% in saline) subcutaneously into the same hind paw.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, record the number of flinches of the injected paw for a total of 60 minutes.
-
Divide the observation period into two phases: Phase 1 (0-10 minutes), representing acute nociceptive pain, and Phase 2 (10-60 minutes), representing inflammatory pain.
-
-
Data Analysis:
-
Sum the number of flinches for each phase for each animal.
-
Compare the mean number of flinches between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion and Future Directions
This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique mechanism of action as a biased agonist at the mu-opioid receptor, coupled with its demonstrated in vivo efficacy and reduced tolerance liability, positions it as a highly promising lead compound for drug development. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further exploration of its therapeutic potential in various chronic pain models is also warranted to fully elucidate its clinical utility. The experimental protocols and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 2. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Herkinorin's Dichotomous Opioid Activity: A Technical Guide to its Peripheral and Central Roles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Herkinorin, a semi-synthetic analog of the neoclerodane diterpene Salvinorin A, represents a significant departure from traditional opioid pharmacology. Unlike its parent compound, which is a potent kappa-opioid receptor (KOR) agonist, this compound is a potent and selective mu-opioid receptor (MOR) agonist.[1] Crucially, it exhibits functional selectivity, or "biased agonism," by activating G-protein signaling pathways without significantly recruiting β-arrestin 2.[2][3] This unique profile has generated considerable interest in its potential as a peripherally restricted analgesic with a reduced side-effect profile compared to conventional opioids. This technical guide provides an in-depth analysis of this compound's binding affinities, functional activities, and the experimental methodologies used to characterize its distinct peripheral versus central opioid activity.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound in comparison to its parent compound, Salvinorin A, and the standard MOR agonist, DAMGO.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| This compound | 12 - 45 | 90 - 184 | ~1170 | [1][4] |
| Salvinorin A | >1000 | 1.9 | >1000 | |
| DAMGO | 2.5 | - | - |
Table 2: Mu-Opioid Receptor Functional Activity
| Compound | Assay | EC50 (nM) | Emax (% vs. DAMGO) | Reference(s) |
| This compound | [³⁵S]GTPγS | 500 | 130% |
Mechanism of Action and Signaling Pathways
This compound's pharmacological distinction lies in its biased agonism at the MOR. It potently activates G-protein coupling, leading to downstream signaling cascades, but fails to engage the β-arrestin 2 pathway, which is implicated in many of the adverse effects of traditional opioids, such as tolerance and respiratory depression.
G-Protein Biased Signaling
Upon binding to the MOR, this compound induces a conformational change that favors the coupling of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the desired analgesic effect. One study also noted that this compound administration in piglets led to an increase in cerebrospinal fluid cAMP levels, which was associated with vasodilation mediated by the kappa-opioid receptor, suggesting a complex signaling profile that can be tissue- and receptor-subtype-specific. Furthermore, this compound has been shown to activate the MAP kinase ERK1/2 signaling pathway in a naloxone-reversible manner.
Lack of β-Arrestin 2 Recruitment
A key feature of this compound is its inability to promote the recruitment of β-arrestin 2 to the MOR. This is significant because β-arrestin 2 binding is a critical step in receptor desensitization and internalization, processes that contribute to the development of tolerance to opioid analgesia. The lack of β-arrestin 2 recruitment by this compound may explain its sustained antinociceptive efficacy without the development of tolerance observed in some preclinical models. Molecular modeling studies suggest that this compound's interaction with an allosteric sodium ion binding site near N1503.35 on the MOR may be responsible for its inability to recruit β-arrestin.
Peripheral vs. Central Opioid Activity
A growing body of evidence indicates that this compound's effects are predominantly mediated by peripheral opioid receptors, with limited activity within the central nervous system (CNS). This characteristic is highly desirable for the development of analgesics that are devoid of centrally mediated side effects such as respiratory depression, sedation, and abuse liability.
In a study using the formalin test in rats, intraplantar injection of this compound produced a dose-dependent antinociceptive effect that was restricted to the site of injection. Contralateral administration had no effect, indicating a lack of systemic, centrally mediated analgesia. Furthermore, in non-human primates, the effects of this compound on prolactin release (a biomarker for both MOR and KOR activation) were significantly attenuated by the peripherally restricted opioid antagonist, quaternary naltrexone, providing further evidence for its primary site of action being in the periphery.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the peripheral and central opioid activity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials and Reagents:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hKOR)
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR)
-
Unlabeled competitor (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., naloxone).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Materials and Reagents:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate the EC50 and Emax values from the concentration-response curve.
In Vivo Formalin Test for Peripheral Antinociception
This model of tonic inflammatory pain is used to assess the peripheral antinociceptive effects of a compound.
Materials and Reagents:
-
Male Sprague-Dawley rats
-
This compound solution
-
Formalin solution (e.g., 5%)
-
Observation chambers
Procedure:
-
Acclimate rats to the observation chambers.
-
Administer this compound via intraplantar (i.pl.) injection into the hind paw.
-
After a set pre-treatment time, inject formalin into the same paw.
-
Immediately place the rat in the observation chamber and record the number of flinches and the time spent licking the injected paw for a defined period (e.g., 60 minutes).
-
To confirm peripheral action, a separate group of animals can receive a contralateral injection of this compound.
In Vivo Assay for Differentiating Peripheral and Central Analgesia
This protocol utilizes a peripherally restricted opioid antagonist to distinguish between central and peripheral analgesic effects.
Materials and Reagents:
-
Male Sprague-Dawley rats
-
This compound solution
-
Peripherally restricted opioid antagonist (e.g., naloxone methiodide)
-
Centrally acting opioid antagonist (e.g., naloxone)
-
Nociceptive assay (e.g., tail-flick or hot-plate test)
Procedure:
-
Establish baseline nociceptive thresholds for all animals.
-
Divide animals into groups:
-
Vehicle + this compound
-
Naloxone methiodide + this compound
-
Naloxone + this compound
-
-
Administer the antagonist (or vehicle) systemically (e.g., intraperitoneally or subcutaneously).
-
After a set pre-treatment time, administer this compound systemically.
-
Measure nociceptive responses at various time points post-Herkinorin administration.
-
A reversal of analgesia by naloxone but not by naloxone methiodide would indicate a central mechanism of action. A reversal by both would suggest at least a partial peripheral mechanism.
Conclusion
This compound stands out as a promising pharmacological tool and a potential lead for the development of novel analgesics. Its unique profile as a G-protein biased MOR agonist with predominantly peripheral activity offers a therapeutic window that may circumvent the debilitating side effects of traditional opioids. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other biased agonists, with the ultimate goal of developing safer and more effective pain management strategies. The clear distinction between its peripheral and central activities underscores the importance of targeting peripheral opioid receptors for the treatment of pain.
References
- 1. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Central versus peripheral mediation of naloxone's perfusion effects in" by Avadhesh C. Sharma, A. D. Sam II et al. [digitalcommons.pcom.edu]
- 3. This compound Promotes μ-Opioid Receptor Internalization and Protects iPSC-Derived Neurons from Hypoxic/Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of Herkinorin: A Technical Whitepaper
Abstract
Herkinorin is a novel, semi-synthetic, non-nitrogenous opioid analgesic derived from Salvinorin A, a natural product from the plant Salvia divinorum. Discovered in 2005 during structure-activity relationship studies, this compound represents a significant departure from traditional alkaloid-based opioids.[1] Pharmacologically, it is distinguished as a potent G-protein biased agonist at the mu-opioid receptor (MOR). Unlike conventional MOR agonists such as morphine, this compound activates G-protein signaling pathways responsible for analgesia without significantly recruiting β-arrestin-2.[2][3] This unique mechanism suggests a potential for developing powerful analgesics with a reduced side-effect profile, including diminished tolerance, dependence, and respiratory depression. This document provides a comprehensive technical overview of this compound's discovery, pharmacological profile, signaling pathways, and the key experimental methodologies used in its characterization.
Discovery and Synthesis
This compound was developed as part of a research program investigating the structure-activity relationships of neoclerodane diterpenes, the chemical class to which Salvinorin A belongs.[1] Salvinorin A is a potent and highly selective kappa-opioid receptor (KOR) agonist. The goal was to modify the Salvinorin A scaffold to alter its receptor selectivity and functional activity.
The synthesis of this compound begins with Salvinorin A, which is deacetylated to produce Salvinorin B. The key modification involves the replacement of the C2-acetate group with a benzoate ester.[1] This seemingly minor structural change dramatically shifts the compound's pharmacological profile, converting a selective KOR agonist into a potent MOR agonist with significantly reduced KOR affinity.
Pharmacological Profile
This compound's unique properties stem from its distinct interaction with the opioid receptor system. It is the first non-nitrogenous agonist identified for the mu-opioid receptor.
Receptor Binding Affinity
Competitive radioligand binding assays have been used to determine this compound's affinity for opioid receptors. These experiments typically use cell membranes expressing the receptor of interest and measure the displacement of a radiolabeled ligand by this compound. The resulting inhibition constant (Ki) values quantify binding affinity.
| Compound | Receptor | Ki (nM) | Reference Compound | Ki (nM) | Source |
| This compound | Mu-Opioid (MOR) | 12 | Salvinorin A | >1000 | |
| This compound | Kappa-Opioid (KOR) | 90 | Salvinorin A | 1.9 |
Table 1: Comparative Opioid Receptor Binding Affinities.
Functional Activity
The functional activity of this compound as a MOR agonist is quantified using assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay. In this assay, agonist binding to the GPCR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation.
| Compound | Receptor | Assay | Parameter | Value | Source |
| This compound | Mu-Opioid (MOR) | [³⁵S]GTPγS | EC₅₀ | 500 nM | |
| This compound | Mu-Opioid (MOR) | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) | |
| This compound | Kappa-Opioid (KOR) | [³⁵S]GTPγS | EC₅₀ | 1320 nM |
Table 2: In Vitro Functional Activity of this compound.
In Vivo Effects
In vivo studies, primarily using the formalin test in rodents, have demonstrated this compound's antinociceptive (pain-relieving) effects. The formalin test induces a biphasic pain response, and this compound has been shown to dose-dependently reduce flinching behavior in both phases. Notably, its effects appear to be peripherally restricted, as contralateral administration (in the paw opposite to the formalin injection) does not produce analgesia. Studies in non-human primates also suggest a predominantly peripheral mechanism of action.
| Species | Model | Administration | Dose | Effect | Source |
| Rat | Formalin Test | Intraplantar (i.pl.) | 1 - 10 mg/kg | Dose-dependent decrease in flinching | |
| Rat | Formalin Test | Intraplantar (i.pl.) | 10 mg/kg | Antinociceptive effect blocked by naloxone | |
| Non-human Primate | Neuroendocrine Assay | Intravenous (i.v.) | 0.01 - 0.32 mg/kg | Prolactin release (μ- and κ-agonist effect) |
Table 3: Summary of In Vivo Preclinical Data for this compound.
Signaling Pathways: A Biased Agonist
Classical MOR agonists like morphine activate the receptor, leading to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that produces analgesia, primarily through the inhibition of adenylyl cyclase and modulation of ion channels. However, this activation also leads to the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestin-2. The recruitment of β-arrestin-2 desensitizes the G-protein signal and can initiate separate signaling cascades linked to adverse effects like tolerance and respiratory depression.
This compound is termed a "biased agonist" because it preferentially activates the G-protein signaling pathway while failing to engage the β-arrestin-2 pathway. This functional selectivity is a key area of interest for modern drug development.
Key Experimental Methodologies
The characterization of this compound relies on a suite of standardized pharmacological assays. The following sections detail the protocols for the primary in vitro and in vivo experiments.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation to isolate the membrane fraction. Protein concentration is determined via a Bradford or similar assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg protein).
-
A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO).
-
Varying concentrations of this compound (or vehicle control).
-
For non-specific binding, a high concentration of a non-labeled MOR ligand (e.g., 10 µM Naloxone) is added to a separate set of wells.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.
Protocol:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Buffer: A typical buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.
-
Reaction Setup: In a 96-well plate, the following are combined:
-
Receptor membranes (10-20 µg protein).
-
Guanosine diphosphate (GDP) at a final concentration of ~10 µM (to ensure G-proteins are in an inactive state).
-
Varying concentrations of this compound.
-
For non-specific binding, a high concentration of unlabeled GTPγS (e.g., 10 µM) is added.
-
-
Initiation: The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters, followed by washing.
-
Quantification: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is determined, and data are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
β-Arrestin-2 Recruitment Assay
This cellular assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin-2. A common method is the PathHunter® assay, which uses enzyme fragment complementation.
Protocol:
-
Cell Line: A cell line co-expressing the mu-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
-
Cell Plating: Cells are seeded into 384-well assay plates and incubated overnight.
-
Ligand Addition: Varying concentrations of this compound (or a positive control like DAMGO) are added to the wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin-2 recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added to all wells. The plates are incubated for 60 minutes at room temperature.
-
Quantification: If β-arrestin-2 is recruited to the receptor, the two enzyme fragments complement, forming an active enzyme that converts the substrate, generating a chemiluminescent signal. The signal is read using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the ligand concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values for β-arrestin-2 recruitment are determined. For this compound, no significant signal is generated.
In Vivo Formalin Test
This is a widely used animal model of tonic, localized inflammatory pain that assesses the antinociceptive properties of a compound.
Protocol:
-
Acclimation: Rats are placed in individual observation chambers for at least 20 minutes to acclimate to the environment.
-
Drug Administration: this compound (e.g., 1 or 10 mg/kg) or vehicle is administered via intraplantar (i.pl.) injection into the plantar surface of the right hind paw.
-
Noxious Stimulus: Five minutes after drug administration, a dilute formalin solution (e.g., 1.25% in 100 µL) is injected into the same paw.
-
Observation Period: The animal's behavior is observed for a period of up to 60 minutes. The primary endpoint is the cumulative time spent flinching or the total number of flinches of the injected paw.
-
Data Analysis: The pain response occurs in two distinct phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain). The number of flinches in each phase is counted, and the data for the drug-treated group are compared to the vehicle-treated group to determine the degree of antinociception.
Conclusion and Future Directions
This compound stands out as a pioneering molecule in opioid research. Its non-nitrogenous scaffold and G-protein biased agonism at the mu-opioid receptor offer a compelling template for the design of next-generation analgesics. The key finding that this compound activates the MOR to produce analgesia without engaging the β-arrestin-2 pathway provides a strong rationale for developing drugs that could offer potent pain relief with a significantly improved safety and tolerability profile.
Future research will likely focus on optimizing the pharmacokinetic properties of this compound-like molecules to improve bioavailability and central nervous system penetration if desired, or to further enhance peripheral restriction for targeted pain therapies. The continued exploration of biased agonism within this chemical class holds immense promise for separating the therapeutic actions of opioids from their most detrimental side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Opioid Agonist that Does Not Induce μ-Opioid Receptor—Arrestin Interactions or Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
The G Protein Bias of Herkinorin: A Technical Guide to its Differential Effect on β-Arrestin 2 Recruitment
For Immediate Release
A Deep Dive into the Functional Selectivity of a Novel Opioid Agonist
This technical guide offers an in-depth analysis of Herkinorin, a semi-synthetic analog of Salvinorin A, and its distinct signaling properties at the μ-opioid receptor (μOR). Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the mechanism behind this compound's biased agonism, focusing on its well-documented failure to recruit β-arrestin 2, a key protein in receptor desensitization and the mediation of various opioid side effects.
Executive Summary
This compound represents a significant departure from classical opioid agonists. While it effectively activates G protein-mediated signaling pathways associated with analgesia, it does not engage the β-arrestin 2 pathway.[1][2] This functional selectivity, or "biased agonism," suggests that this compound and similar compounds could pave the way for a new generation of analgesics with a reduced side-effect profile, potentially mitigating issues like tolerance, respiratory depression, and constipation that are commonly associated with traditional opioids.[2][3][4] This guide summarizes the quantitative data, details the experimental protocols used to ascertain these properties, and provides visual diagrams of the underlying cellular mechanisms and workflows.
The Concept of Biased Agonism at the μ-Opioid Receptor
G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, are complex signaling hubs. Upon activation by an agonist, they can initiate multiple downstream intracellular signaling cascades. The two most prominent pathways for the μOR are:
-
G Protein Signaling: The canonical pathway where the activated receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of pathways like the MAPK/ERK cascade. This pathway is strongly correlated with the desired analgesic effects of opioids.
-
β-Arrestin Signaling: Following G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the activated receptor, β-arrestin proteins (β-arrestin 1 and 2) are recruited. This recruitment sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold for other signaling proteins, initiating a separate wave of signaling and mediating receptor internalization. This pathway has been linked to many of the adverse side effects of opioids.
A "biased agonist" is a ligand that preferentially activates one of these pathways over the other. This compound is a quintessential example of a G protein-biased agonist at the μOR, as it robustly activates G protein signaling without promoting the recruitment of β-arrestin 2.
Quantitative Analysis of this compound's Functional Selectivity
The functional selectivity of this compound is evident when its potency (EC₅₀) and efficacy (Eₘₐₓ) in G protein activation assays are compared to its activity in β-arrestin 2 recruitment assays. The data consistently show robust G protein activation but a lack of β-arrestin 2 recruitment.
Table 1: G Protein Activation at the μ-Opioid Receptor ([³⁵S]GTP-γ-S Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTP-γ-S, to G proteins upon receptor activation, serving as a direct readout of G protein coupling.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| DAMGO (control) | 200 | 100 | |
| This compound | 500 | 130 | |
| Benzamide 7b | 1,180 | 105 |
Data derived from studies in CHO cells expressing the human μ-opioid receptor.
Table 2: β-Arrestin 2 Recruitment at the μ-Opioid Receptor
β-arrestin 2 recruitment is typically measured using resonance energy transfer techniques (BRET/FRET) or enzyme complementation assays.
| Compound | β-Arrestin 2 Recruitment | Reference |
| DAMGO (control) | Robust Recruitment | |
| This compound | No Recruitment Observed | |
| Benzamide 7b | Recruitment Observed |
Note: Benzamide 7b is an analog of this compound specifically designed to restore β-arrestin 2 recruitment, providing a crucial structure-activity relationship insight.
Experimental Protocols
The characterization of biased agonists like this compound relies on robust and specific cell-based assays. Below are detailed methodologies for the key experiments cited.
[³⁵S]GTP-γ-S Binding Assay for G Protein Activation
This protocol is adapted from methodologies used in the characterization of this compound and its analogs.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (48,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with Tris-HCl buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine membrane homogenate (10-20 μg protein), GDP (30 μM), and varying concentrations of the test compound (e.g., this compound).
-
Initiate the binding reaction by adding [³⁵S]GTP-γ-S (0.08 nM).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTP-γ-S (10 μM).
-
Data are normalized to the response of a standard full agonist (e.g., DAMGO) and analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment
This is a generalized protocol based on standard industry practices for measuring protein-protein interactions in live cells.
-
Constructs and Cell Culture:
-
The human μ-opioid receptor is genetically fused at its C-terminus to a BRET donor, typically a variant of Renilla luciferase (e.g., Rluc8).
-
β-arrestin 2 is fused at its N-terminus to a BRET acceptor, a variant of green fluorescent protein (e.g., Venus or YFP).
-
HEK-293 cells are transiently or stably co-transfected with both constructs.
-
-
Assay Procedure:
-
Plate the transfected cells in white 96-well microplates.
-
24-48 hours post-transfection, replace the culture medium with a CO₂-independent buffer (e.g., HBSS).
-
Add serial dilutions of the test compounds (this compound, DAMGO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
Immediately read the plate on a microplate reader capable of detecting dual-wavelength luminescence emissions (typically ~480 nm for the donor and ~530 nm for the acceptor).
-
-
Data Analysis:
-
The BRET ratio is calculated for each well as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
-
The net BRET signal is calculated by subtracting the BRET ratio of vehicle-treated cells from the ratio of agonist-treated cells.
-
Dose-response curves are generated by plotting the net BRET signal against the logarithm of the agonist concentration.
-
Conclusion and Future Directions
The data unequivocally demonstrate that this compound is a G protein-biased agonist of the μ-opioid receptor. It activates analgesic signaling pathways with efficacy comparable to or greater than the standard agonist DAMGO, while completely failing to recruit β-arrestin 2. This unique pharmacological profile makes this compound a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling in opioid pharmacology. More importantly, it serves as a foundational template for the development of novel analgesics that could provide effective pain relief while minimizing the debilitating and dangerous side effects that have long limited the clinical utility of conventional opioids. Future research should focus on further elucidating the precise structural interactions between this compound and the μ-opioid receptor that confer this bias, paving the way for the rational design of next-generation pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Reduced Tolerance with Herkinorin: A Technical Whitepaper for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herkinorin, a semi-synthetic analog of the neoclerodane diterpene Salvinorin A, has emerged as a compound of significant interest in opioid research. Unlike its parent compound, which is a potent kappa-opioid receptor (KOR) agonist, this compound is predominantly a mu-opioid receptor (MOR) agonist.[1] Crucially, preclinical data suggest that this compound may possess a pharmacological profile conducive to a reduced tolerance liability compared to traditional MOR agonists. This document provides a comprehensive technical overview of the existing data supporting this hypothesis, focusing on this compound's unique mechanism of action, quantitative pharmacological data, and key experimental findings. The information presented herein is intended to inform and guide future research and development efforts in the pursuit of safer and more effective analgesics.
Introduction
The development of tolerance is a significant clinical limitation of traditional opioid analgesics, such as morphine. Tolerance necessitates dose escalation to maintain efficacy, which in turn increases the risk of adverse effects, including respiratory depression, constipation, and dependence.[2][3] The cellular mechanisms underlying opioid tolerance are complex but are known to involve desensitization of the mu-opioid receptor (MOR) through processes mediated by β-arrestin-2.[2][3] this compound, a novel, non-nitrogenous MOR agonist, has been shown to activate the receptor in a manner that circumvents these tolerance-inducing pathways, offering a promising new avenue for analgesic drug development.
Pharmacological Profile of this compound
This compound's distinct pharmacological profile is characterized by its significant affinity and functional activity at the MOR, with a comparatively lower affinity for the KOR. The following tables summarize the key quantitative data from in vitro studies, providing a comparative perspective with its parent compound, Salvinorin A, and the standard MOR agonist, DAMGO.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Reference |
| This compound | 12 | 90 | 1170 | |
| Salvinorin A | >1000 | 1.9 | >1000 |
Table 2: Mu-Opioid Receptor Functional Activity
| Compound | Assay | Parameter | Value | Reference |
| This compound | [35S]GTPγS Binding | IC50 | 0.5 µM | |
| This compound | [35S]GTPγS Binding | Emax | 130% (vs. DAMGO) | |
| DAMGO | [35S]GTPγS Binding | Emax | 100% |
Mechanism of Action: Biased Agonism and Reduced Tolerance
The potential for reduced tolerance with this compound is primarily attributed to its mechanism of "biased agonism" or "functional selectivity" at the MOR. Unlike conventional MOR agonists (e.g., morphine, DAMGO), this compound preferentially activates G protein-mediated signaling pathways, which are responsible for analgesia, while failing to robustly recruit β-arrestin-2.
The recruitment of β-arrestin-2 to the MOR is a critical step in the development of tolerance. It leads to receptor desensitization, internalization, and the initiation of signaling cascades that contribute to the adverse effects of opioids. By avoiding this pathway, this compound may uncouple the therapeutic analgesic effects from the mechanisms that lead to tolerance and other undesirable side effects.
Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: Biased agonism of this compound at the MOR.
Preclinical Evidence for Reduced Tolerance
In vivo studies in animal models have provided direct evidence for this compound's potential to circumvent the development of analgesic tolerance.
Chronic Administration Studies
A key study utilizing the formalin test in rats, a model of tonic inflammatory pain, demonstrated that this compound maintained its antinociceptive efficacy following a 5-day chronic administration schedule. This is in stark contrast to traditional opioids, which typically show a significant reduction in analgesic effect under similar chronic dosing paradigms.
Efficacy in Morphine-Tolerant Animals
The same study also revealed that this compound was still able to produce significant antinociception in rats that had been rendered tolerant to morphine. This lack of cross-tolerance suggests that this compound's mechanism of action is sufficiently distinct from that of morphine to remain effective even when the cellular machinery for morphine tolerance has been established.
Experimental Methodologies
The findings described in this whitepaper are based on a variety of established experimental protocols designed to characterize the pharmacological and functional properties of opioid receptor ligands.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for opioid receptors.
-
General Protocol:
-
Preparation of cell membrane homogenates expressing the opioid receptor of interest (e.g., from CHO cells).
-
Incubation of the membrane preparation with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of bound from unbound radioligand by rapid filtration.
-
Quantification of bound radioactivity using liquid scintillation counting.
-
Calculation of the inhibition constant (Ki) from competition binding curves.
-
β-Arrestin-2 Recruitment Assays
-
Objective: To measure the ability of this compound to promote the interaction between the MOR and β-arrestin-2.
-
General Protocol (e.g., using Bioluminescence Resonance Energy Transfer - BRET):
-
Co-transfection of cells (e.g., HEK-293) with constructs for MOR fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Treatment of the transfected cells with varying concentrations of this compound or a control agonist.
-
Addition of the luciferase substrate.
-
Measurement of light emission at wavelengths corresponding to the donor and acceptor.
-
Calculation of the BRET ratio, with an increase indicating receptor-arrestin interaction.
-
In Vivo Tolerance Models (Formalin Test)
-
Objective: To assess the development of antinociceptive tolerance to this compound after chronic administration.
-
General Protocol:
-
Baseline Testing: Injection of a dilute formalin solution into the plantar surface of a rat's hind paw and quantification of nociceptive behaviors (e.g., flinching, licking) over a defined period.
-
Chronic Drug Administration: Repeated administration of this compound or a control drug (e.g., morphine, vehicle) over several days (e.g., 5 days).
-
Post-Chronic Testing: Re-evaluation of the antinociceptive effect of the drug in the formalin test after the chronic administration period.
-
Data Analysis: Comparison of the antinociceptive effect of the drug before and after the chronic treatment regimen to determine if tolerance has developed.
-
Experimental Workflow for In Vivo Tolerance Assessment
Caption: Workflow for assessing antinociceptive tolerance.
Discussion and Future Directions
The available data strongly suggest that this compound's biased agonism at the MOR, characterized by potent G protein activation in the absence of significant β-arrestin-2 recruitment and receptor internalization, translates to a reduced potential for the development of analgesic tolerance. This makes this compound and its analogs promising leads for the development of novel pain therapeutics with improved safety and efficacy profiles.
However, it is important to note some recent conflicting evidence. One study reported that this compound can induce MOR internalization in human iPSC-derived neurons, suggesting that its trafficking properties may be cell-type or context-dependent. Additionally, another report mentioned that a more sensitive BRET assay did detect some level of arrestin recruitment by this compound. These findings underscore the need for further investigation to fully elucidate the nuances of this compound's signaling and regulatory profile.
Future research should focus on:
-
Comprehensive in vivo studies in various animal models to further characterize the long-term tolerance and dependence liability of this compound.
-
Investigation of the pharmacokinetic properties of this compound to optimize its delivery and therapeutic window.
-
Structure-activity relationship (SAR) studies to identify analogs with enhanced potency, selectivity, and biased agonism.
-
Elucidation of the full downstream signaling profile of this compound to better understand its complete cellular effects.
Conclusion
This compound represents a significant advancement in the search for safer opioid analgesics. Its unique mechanism of biased agonism at the mu-opioid receptor provides a compelling rationale for its potential to elicit robust analgesia with a diminished propensity for tolerance development. While further research is required to fully realize its therapeutic potential, this compound serves as a valuable pharmacological tool and a promising scaffold for the design of next-generation pain medications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Herkinorin: A Technical Guide to a Novel Mu-Opioid Receptor Agonist
Introduction
Herkinorin is a semi-synthetic analog of the naturally occurring kappa-opioid receptor (KOR) agonist, salvinorin A.[1] Discovered in 2005 during structure-activity relationship (SAR) studies of neoclerodane diterpenes, this compound exhibits a pharmacological profile that is markedly different from its parent compound.[1] Unlike salvinorin A, which is a potent and selective KOR agonist, this compound is a potent agonist at the mu-opioid receptor (MOR), with significantly lower affinity for the KOR.[1] This shift in receptor selectivity, achieved through a relatively minor structural modification, has made this compound and its analogs a subject of intense research.
This technical guide provides an in-depth overview of the structure-activity relationship of this compound, targeting researchers, scientists, and drug development professionals. It summarizes the key structural modifications that influence its affinity and efficacy at opioid receptors, details the experimental protocols used to characterize these compounds, and visualizes the key signaling pathways and experimental workflows. A pivotal characteristic of this compound is its biased agonism; it activates G-protein signaling pathways without promoting the recruitment of β-arrestin 2, a protein implicated in the development of opioid-induced tolerance and side effects.[1] This unique property suggests that this compound-based scaffolds could serve as a promising starting point for the development of safer and more effective opioid analgesics.
Structure-Activity Relationship of this compound Analogs
The core structure of this compound is a neoclerodane diterpene scaffold, inherited from salvinorin A. The key modification that imparts mu-opioid receptor affinity and agonist activity is the replacement of the C2-acetyl group of salvinorin A with a benzoyl group.[2] Extensive SAR studies have focused on modifications at this C2 position and on the furan ring.
C2 Position Modifications
Modifications at the C2 position have a profound impact on the affinity and selectivity of this compound analogs for the mu-opioid receptor. The introduction of an aromatic ester at this position is a critical determinant for MOR activity.
| Compound | C2-Substituent | MOR Kᵢ (nM) | KOR Kᵢ (nM) | MOR EC₅₀ (nM) | MOR Eₘₐₓ (%) | Reference(s) |
| Salvinorin A | Acetyl | >1000 | 1.9 | - | - | |
| This compound (1c) | Benzoyl | 12 | 90 | 500 | 130 | |
| Substituted Benzoates | ||||||
| 3c | 4-Bromobenzoyl | - | - | 4890 | 108 | |
| 3d | 2-Methoxybenzoyl | 1640 | - | - | - | |
| 3e | 3-Methoxybenzoyl | 30 | 550 | 1670 | - | |
| 3f | 4-Methoxybenzoyl | 70 | - | - | - | |
| 3i | 4-Nitrobenzoyl | 260 | 570 | - | - | |
| 3k | Naphthoyl | 180 | 5490 | - | - | |
| Amides & Sulfonamides | ||||||
| 7b | Benzamide | 3.1 | >10000 | - | - |
Key Observations:
-
Aromaticity is Key: The presence of an aromatic ring at the C2 position is crucial for MOR affinity.
-
Substituent Effects: Substitution on the benzoyl ring generally leads to a decrease in affinity and/or efficacy compared to the parent this compound. For instance, a 4-bromo substitution (3c) decreases efficacy, while a 2-methoxy group (3d) dramatically reduces affinity.
-
Bioisosteric Replacements: Replacing the ester linkage with an amide (benzamide 7b) can significantly increase MOR affinity and selectivity.
Furan Ring Modifications
The furan ring of the neoclerodane scaffold also plays a role in receptor interaction, although it has been explored to a lesser extent for MOR activity compared to the extensive studies on KOR agonists derived from salvinorin A. For salvinorin A analogs, even minor modifications to the furan ring can drastically reduce KOR affinity, suggesting this region is involved in a sterically constrained part of the binding pocket.
| Compound | Furan Ring Modification | KOR EC₅₀ (nM) | Reference(s) |
| Salvinorin A | Unsubstituted | 0.030 | |
| 2 | C-16 Bromo | 0.040 | |
| 24 | C-16 Methyl | 0.41 | |
| 41 | C-15, C-16 Dibromo | 240 | |
| 42 | C-15, C-16 Dimethyl | 250 |
Key Observations:
-
Steric Hindrance: The data for KOR agonists suggests that the furan ring binding site is sterically hindered, as larger substituents and disubstitution lead to a significant decrease in potency. While direct SAR data for furan-modified this compound analogs at the MOR is less available, it is plausible that similar steric constraints exist.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays to determine their binding affinity, functional activity, and signaling bias.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR).
-
Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-DPDPE for DOR).
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. This provides a measure of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After incubation, the reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
The EC₅₀ and Eₘₐₓ values are determined by fitting the dose-response data to a sigmoidal curve.
β-Arrestin Recruitment Assay
This assay is crucial for determining the biased agonism of this compound analogs. A common method is the PathHunter® β-arrestin recruitment assay, which is a cell-based enzyme fragment complementation (EFC) assay.
Materials:
-
Cells co-expressing the mu-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Test compounds.
-
Cell culture medium.
-
Detection reagents.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of the test compound to the cells.
-
Incubate to allow for receptor activation and β-arrestin 2 recruitment.
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Measure the chemiluminescent signal using a luminometer. An increase in signal indicates the recruitment of β-arrestin 2 to the activated receptor.
-
The EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment are determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and the workflows of the described experimental protocols.
Conclusion
The study of this compound's structure-activity relationship has provided valuable insights into the molecular determinants of ligand binding and functional selectivity at the mu-opioid receptor. The discovery that a simple modification to the salvinorin A scaffold can switch receptor selectivity from kappa to mu, and furthermore, result in a biased agonist that preferentially activates G-protein signaling without engaging the β-arrestin pathway, represents a significant advancement in opioid research. This technical guide has summarized the key SAR findings, detailed the essential experimental protocols for characterization, and visualized the underlying molecular mechanisms and workflows. The unique pharmacological profile of this compound and its analogs underscores their potential as a foundation for the development of novel analgesics with an improved safety profile, offering a promising avenue to address the ongoing opioid crisis. Further exploration of this chemical space is warranted to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
References
Herkinorin's Impact on Cerebral Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herkinorin, a semi-synthetic analog of the neoclerodane diterpene Salvinorin A, has emerged as a molecule of significant interest in cerebrovascular research. While structurally related to a potent kappa-opioid receptor (KOR) agonist, this compound exhibits a distinct pharmacological profile with notable effects on cerebral hemodynamics. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cerebral vasodilation, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and a potential link to its neuroprotective properties is explored. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in conditions associated with cerebral vascular dysregulation.
Introduction
Cerebral vasodilation, the widening of blood vessels in the brain, is a critical physiological process for maintaining adequate cerebral blood flow and oxygenation. Dysregulation of this process is implicated in a range of neurological disorders, including stroke and vasospasm. This compound, initially investigated for its opioid receptor activity, has demonstrated potent cerebral vasodilatory effects. Notably, its mechanism of action appears to be distinct from traditional opioids, presenting a novel avenue for therapeutic intervention. This guide synthesizes the available preclinical data on this compound's cerebrovascular effects, with a focus on its interaction with opioid receptors and downstream signaling cascades.
Quantitative Data on this compound's Efficacy
The vasodilatory effects of this compound on cerebral arteries have been quantified in a piglet model, demonstrating a dose-dependent increase in pial artery diameter. Furthermore, its binding affinities for opioid receptors have been determined through in-vitro competition binding assays.
Table 1: Dose-Dependent Cerebral Vasodilation Induced by this compound [1]
| This compound Concentration (nM) | Mean Pial Artery Diameter Dilation (%) |
| 0.1 | 10.6 |
| 10 | 17.8 |
Table 2: this compound Binding Affinities (Ki) for Opioid Receptors
| Opioid Receptor Subtype | Ki (nM) |
| Mu (μ) | 45 |
| Kappa (κ) | 184 |
| Delta (δ) | ~4410 (inferred from selectivity) |
Note: The Ki for the delta receptor is estimated based on the reported 98-fold selectivity of this compound for the mu over the delta receptor.
Mechanism of Action and Signaling Pathways
This compound's cerebral vasodilatory effect is primarily mediated through the kappa-opioid receptor (KOR) and involves the cyclic adenosine monophosphate (cAMP) signaling pathway[1]. Despite having a higher affinity for the mu-opioid receptor (MOR), the vasodilatory response is not blocked by MOR antagonists, indicating a functional selectivity for the KOR in the cerebral vasculature[1].
Kappa-Opioid Receptor Activation and cAMP Signaling
The binding of this compound to the KOR on cerebral vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular cAMP levels[1]. This elevation in cAMP is a crucial step in mediating the vasodilatory response. The process is confirmed by the observation that the KOR antagonist norbinaltorphimine (NTP) completely abolishes this compound-induced vasodilation and the associated increase in cerebrospinal fluid (CSF) cAMP levels[1]. Furthermore, direct inhibition of the cAMP-dependent protein kinase (PKA) with Rp-cAMPS also blocks the vasodilatory effect.
The downstream signaling cascade following PKA activation in vascular smooth muscle involves the phosphorylation of various target proteins that ultimately leads to a decrease in intracellular calcium concentration and/or a decrease in the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.
Figure 1. Signaling pathway of this compound-induced cerebral vasodilation.
Potential Involvement of Nitric Oxide and Potassium Channels
While direct evidence for this compound's interaction with nitric oxide (NO) and ATP-sensitive potassium (KATP) channels is not yet established, studies on the structurally related compound, Salvinorin A, suggest these pathways may also play a role. Salvinorin A-induced cerebrovasodilation is mediated by the activation of endothelial nitric oxide synthase (eNOS) and KATP channels. Given the structural and functional similarities, it is plausible that this compound's mechanism of action may also involve these pathways, warranting further investigation.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have defined our current understanding of this compound's effects on cerebral vasodilation.
In-Vitro Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
-
Cell Lines: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing human mu, kappa, or delta opioid receptors.
-
Radioligands:
-
³H-DAMGO for mu-opioid receptors.
-
³H-U69,593 for kappa-opioid receptors.
-
³H-DPDPE for delta-opioid receptors.
-
-
Procedure:
-
Cell membranes expressing the receptor of interest are prepared.
-
Membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Measurement of Pial Artery Diameter in a Piglet Model
This in vivo experiment directly measures the vasodilatory effect of this compound on cerebral arteries.
-
Animal Model: Newborn piglets.
-
Surgical Preparation:
-
Anesthetize the piglet.
-
Install a closed cranial window over the parietal cortex.
-
Place catheters for drug administration and physiological monitoring.
-
-
Procedure:
-
Continuously superfuse the cranial window with artificial cerebrospinal fluid (aCSF).
-
Record baseline pial artery diameter using a videomicroscope.
-
Administer this compound in varying concentrations through the aCSF.
-
Record the change in pial artery diameter over time.
-
To determine the mechanism, co-administer this compound with specific receptor antagonists (e.g., norbinaltorphimine for KOR, β-funaltrexamine for MOR) or signaling pathway inhibitors (e.g., Rp-cAMPS for PKA).
-
Figure 2. Experimental workflow for measuring pial artery diameter.
Measurement of cAMP in Cerebrospinal Fluid (CSF)
This assay quantifies the downstream second messenger involved in this compound's signaling pathway.
-
Sample Collection: Collect CSF from the cisterna magna of the piglet before and after administration of this compound and/or antagonists.
-
Assay Method: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for cAMP are typically used.
-
Procedure:
-
Prepare CSF samples and standards according to the kit protocol.
-
Add samples and standards to the wells of a microplate pre-coated with a cAMP capture antibody.
-
Add a fixed amount of enzyme-linked cAMP conjugate.
-
During incubation, the sample cAMP and the enzyme-linked cAMP compete for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
The concentration of cAMP in the samples is inversely proportional to the absorbance and is determined by comparison to a standard curve.
-
Link to Neuroprotection
This compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury by reducing infarct volume and improving neurological outcomes. While the precise mechanisms are still under investigation, the vasodilatory properties of this compound likely contribute to this neuroprotection. By increasing cerebral blood flow, this compound may enhance the delivery of oxygen and nutrients to ischemic brain tissue and facilitate the washout of metabolic waste products, thereby mitigating neuronal damage. The activation of KOR itself has also been implicated in neuroprotective signaling cascades.
Conclusion and Future Directions
This compound is a potent cerebral vasodilator that acts primarily through the kappa-opioid receptor and the cAMP signaling pathway. Its unique mechanism of action, distinct from traditional opioids, makes it a promising candidate for the development of novel therapies for cerebrovascular disorders. Future research should focus on further elucidating the downstream effectors of the cAMP/PKA pathway in cerebral arteries and definitively investigating the potential roles of nitric oxide and ATP-sensitive potassium channels in this compound-induced vasodilation. Furthermore, exploring the direct relationship between its vasodilatory and neuroprotective effects will be crucial for its clinical translation. Studies in other animal models and eventually in humans are needed to fully characterize the therapeutic potential of this compound in the context of cerebral ischemia and other neurological conditions.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Testing Herkinorin's Receptor Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Herkinorin is a semi-synthetic opioid analgesic derived from Salvinorin A, a natural product of the Salvia divinorum plant.[1][2] Unlike its precursor, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound is predominantly a μ-opioid receptor (MOR) agonist.[1][3][4] It displays a unique pharmacological profile, including potential biased agonism, where it activates G-protein signaling with minimal recruitment of β-arrestin 2. This property makes this compound a valuable research tool and a potential template for developing novel analgesics with fewer side effects, such as tolerance and respiratory depression.
This document provides detailed protocols and application notes for key in vitro assays used to characterize the receptor affinity and functional activity of this compound and its analogues.
Receptor Binding Affinity Assays
To determine the binding affinity of this compound for opioid receptors, competitive radioligand binding assays are employed. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor. The resulting data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and its parent compound, Salvinorin A, for the human μ (MOR), κ (KOR), and δ (DOR) opioid receptors.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | μ-Opioid (MOR) | 12 | |
| μ-Opioid (MOR) | 45 | ||
| κ-Opioid (KOR) | 90 | ||
| δ-Opioid (DOR) | 1170 | ||
| Salvinorin A | μ-Opioid (MOR) | >1000 | |
| κ-Opioid (KOR) | 1.9 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard procedures for opioid receptor binding.
Objective: To determine the Ki of this compound at human MOR, KOR, and DOR.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human opioid receptor of interest (hMOR, hKOR, or hDOR).
-
Radioligands:
-
hMOR: [³H]DAMGO
-
hKOR: [³H]U69,593
-
hDOR: [³H]DPDPE
-
-
Non-specific Binding Ligand: Naloxone (10 µM) or another suitable unlabeled opioid.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMA, DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel cell harvester or equivalent with Whatman GF/C glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a final concentration range (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer + Radioligand + Cell Membranes.
-
Non-specific Binding: Assay buffer + Radioligand + Cell Membranes + excess unlabeled ligand (e.g., 10 µM Naloxone).
-
This compound Competition: Assay buffer + Radioligand + Cell Membranes + varying concentrations of this compound.
-
-
Reaction Mixture: To each well, add the components in the following order to a final volume of 1 mL:
-
50 µg of cell membrane protein.
-
Radioligand at a concentration near its Kd (e.g., ~1 nM for [³H]DAMGO or ~0.4 nM for [³H]U69,593).
-
This compound or unlabeled ligand.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: G-Protein Activation
The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step in G-protein-coupled receptor (GPCR) signal transduction. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. This compound has been shown to be a full agonist at the MOR, stimulating G-protein activation.
Data Presentation: this compound G-Protein Activation
| Parameter | Receptor | Value | Reference |
| IC50 | μ-Opioid (MOR) | 0.5 µM | |
| Emax | μ-Opioid (MOR) | 130% (vs. DAMGO) |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is based on established methods for measuring G-protein activation at opioid receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
Materials:
-
Cell Membranes: CHO or HEK293 cells expressing the receptor of interest (e.g., hMOR).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
Test Compound: this compound.
-
Reference Agonist: DAMGO (for MOR).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System and Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (DAMGO) in assay buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing cell membranes (15-20 µ g/well ), GDP (10 µM), and [³⁵S]GTPγS (~0.05-0.1 nM) in assay buffer.
-
Assay Plate Setup:
-
Basal Binding: Add assay buffer to triplicate wells.
-
Non-specific Binding: Add unlabeled GTPγS (10 µM) to triplicate wells.
-
Agonist Stimulation: Add serial dilutions of this compound or DAMGO to triplicate wells.
-
-
Initiate Reaction: Add the reaction master mix to all wells. The final volume should be ~1 mL.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Normalize the data by expressing stimulated binding as a percentage of the maximal stimulation achieved with the reference agonist (DAMGO).
-
Plot the percent stimulation against the log concentration of this compound.
-
Determine EC50 and Emax values using non-linear regression (sigmoidal dose-response).
-
Functional Assay: β-Arrestin Recruitment
A key characteristic of this compound is its reported biased agonism. Initial studies indicated that, unlike many MOR agonists, this compound does not promote the recruitment of β-arrestin 2 to the receptor. This is significant because β-arrestin recruitment is linked to receptor desensitization, internalization, and certain adverse effects. Later studies using more sensitive assays did detect some β-arrestin recruitment, highlighting the importance of assay technology. Assays like BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation (e.g., PathHunter) are used to quantify this interaction.
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)
This protocol describes a generalized workflow for a commercial enzyme complementation assay (e.g., PathHunter).
Objective: To quantify this compound-induced recruitment of β-arrestin 2 to the MOR.
Materials:
-
Engineered Cell Line: A cell line (e.g., CHO, HEK293) co-expressing:
-
The MOR fused to a small enzyme fragment (ProLink™).
-
β-arrestin 2 fused to the larger, complementary enzyme fragment (Enzyme Acceptor).
-
-
Test Compound: this compound.
-
Reference Agonist: A known β-arrestin recruiting MOR agonist (e.g., DAMGO).
-
Cell Culture Medium and Detection Reagents (provided with the assay kit).
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well assay plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist. Add the compounds to the cells and incubate for 60-90 minutes at 37°C.
-
Detection:
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for substrate turnover and signal generation.
-
-
Signal Measurement: Read the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruitment.
-
Data Analysis:
-
Normalize the data to the vehicle control and express as a percentage of the maximal response induced by the reference agonist.
-
Plot the normalized response against the log concentration of this compound.
-
Determine EC50 and Emax values using non-linear regression.
-
The resulting profile can be compared to G-protein activation data to calculate a "bias factor."
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Herkinorin's Analgesic Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Herkinorin, a semi-synthetic analog of the natural product Salvinorin A, is an opioid analgesic with a unique pharmacological profile.[1] Unlike its precursor, which is a selective kappa-opioid receptor (KOR) agonist, this compound is predominantly a mu-opioid receptor (MOR) agonist.[1][2] A key feature of this compound is its biased agonism; it activates G-protein signaling pathways without significantly recruiting β-arrestin-2 to the MOR or inducing receptor internalization.[3][4] This characteristic suggests that this compound may offer a promising therapeutic window for analgesia with a reduced risk of tolerance, dependence, and other side effects typically associated with conventional opioids.
These application notes provide an overview of the preclinical animal models and protocols used to evaluate the analgesic properties of this compound, with a focus on the formalin test, a robust model of inflammatory pain in which this compound has been shown to be effective. Additionally, protocols for the hot plate and tail-flick tests, common assays for assessing centrally-mediated analgesia, are included for broader screening purposes.
Data Presentation
The following tables summarize the key quantitative data regarding this compound's receptor binding affinity and its analgesic efficacy in the rat formalin test.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference(s) |
| Mu-Opioid (MOR) | 12 nM | |
| Kappa-Opioid (KOR) | 90 nM |
Lower Ki values indicate higher binding affinity.
Table 2: Analgesic Effects of this compound in the Rat Formalin Test
| Treatment Group | Dose (µg, intraplantar) | Mean Number of Flinches (Phase 1) | Mean Number of Flinches (Phase 2) | Reference(s) |
| Vehicle (Saline) | - | ~120 | ~180 | |
| This compound | 10 | ~100 | ~150 | |
| This compound | 30 | ~80 | ~100 | |
| This compound | 100 | ~60 | ~50 | |
| This compound (100 µg) + Naloxone (1 mg/kg, s.c.) | - | ~110 | ~160 | |
| Morphine (contralateral paw) | 10 mg/kg, s.c. | ~60 | ~40 | |
| This compound (contralateral paw) | 100 µg | No significant reduction | No significant reduction | |
| Morphine (in morphine-tolerant rats) | 100 µg | No significant reduction | No significant reduction | |
| This compound (in morphine-tolerant rats) | 100 µg | Significant reduction | Significant reduction |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Signaling Pathway
This compound exhibits biased agonism at the mu-opioid receptor, preferentially activating G-protein signaling over the β-arrestin-2 pathway. This is thought to contribute to its favorable side effect profile.
Caption: Proposed G-protein biased signaling pathway of this compound at the MOR.
Experimental Protocols
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic, localized inflammatory pain and is particularly relevant for assessing peripherally acting analgesics. The test produces a biphasic nociceptive response: an early, acute phase resulting from direct activation of nociceptors, and a late, inflammatory phase.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution (dissolved in appropriate vehicle, e.g., saline)
-
Formalin solution (1-5% in saline)
-
Observation chambers (transparent, e.g., Plexiglas)
-
Video recording equipment (optional, for offline scoring)
-
Microsyringes for injection
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before testing to minimize stress-induced behavioral changes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraplantar injection into the dorsal surface of the hind paw) at a specific time point before the formalin injection. For peripheral effects, inject into the same paw as the subsequent formalin injection. For assessing central effects, a contralateral injection can be performed.
-
Formalin Injection: At the designated time after drug administration, inject a standard volume (e.g., 50 µL) of formalin solution subcutaneously into the dorsal surface of the rat's hind paw.
-
Observation and Scoring: Immediately after the formalin injection, place the rat back into the observation chamber and record the nociceptive behaviors for a period of up to 60 minutes. The primary behavior to quantify is the number of flinches or the cumulative time spent licking and biting the injected paw.
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the number of flinches or the duration of licking/biting between the this compound-treated groups and the vehicle control group for both phases. A significant reduction in these behaviors indicates an analgesic effect.
Caption: Experimental workflow for the formalin test.
Hot Plate Test for Thermal Nociception
The hot plate test is a classic method for evaluating centrally mediated analgesia by measuring the latency of a thermal pain reflex.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (transparent cylinder)
-
Timer
-
Mice or rats
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 1°C).
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.
-
Baseline Latency: Gently place each animal on the hot plate and start the timer. The latency is the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping. Record this baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Post-Treatment Latency: At predetermined time points after drug administration, place the animals back on the hot plate and measure the reaction latency again.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect.
Caption: Experimental workflow for the hot plate test.
Tail-Flick Test for Spinal Analgesia
The tail-flick test is another common method for assessing the analgesic effects of compounds, primarily reflecting a spinal reflex to a thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restrainers to reduce stress.
-
Baseline Latency: Gently place the animal in the restrainer with its tail exposed and positioned over the radiant heat source.
-
Stimulus Application: Activate the heat source, which focuses a beam of light on the tail. The timer starts automatically.
-
Latency Measurement: The timer stops when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: At various time points after drug administration, repeat the tail-flick test and record the latencies.
-
Data Analysis: A significant increase in the tail-flick latency after drug administration compared to the baseline indicates analgesia.
Caption: Experimental workflow for the tail-flick test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
Application Notes and Protocols for Measuring Herkinorin's Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herkinorin is a semi-synthetic analog of the naturally occurring neoclerodane diterpene, Salvinorin A.[1] Unlike its parent compound, which is a potent and selective κ-opioid receptor (KOR) agonist, this compound is predominantly a μ-opioid receptor (MOR) agonist.[1][2] This shift in selectivity makes this compound a valuable research tool and a potential lead compound for the development of novel analgesics. A key characteristic of this compound is its biased agonism; it activates G-protein signaling pathways without promoting the recruitment of β-arrestin 2 to the MOR or inducing receptor internalization.[3][4] This property is of significant interest as it may be associated with a reduced side-effect profile, such as tolerance and dependence, compared to conventional opioid agonists.
Understanding the binding kinetics of this compound to the MOR is crucial for elucidating its mechanism of action and for the rational design of improved therapeutics. Binding kinetics, defined by the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic picture of the drug-receptor interaction than affinity (Kd or Ki) alone. The residence time (1/koff) of a drug at its receptor, for instance, can significantly influence its pharmacological effect in vivo.
These application notes provide detailed protocols for three common techniques to measure the binding kinetics of this compound at the μ-opioid receptor: Radioligand Competition Binding Assay, Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).
Data Presentation
The following table summarizes the known binding affinities of this compound for the μ- and κ-opioid receptors. At present, specific kinetic rate constants (kon and koff) for this compound are not widely published in the literature. The protocols outlined below will enable researchers to determine these crucial parameters.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | μ-opioid receptor (MOR) | 12 - 45 | |
| This compound | κ-opioid receptor (KOR) | 90 | |
| Salvinorin A | μ-opioid receptor (MOR) | >1000 | |
| Salvinorin A | κ-opioid receptor (KOR) | 1.9 | |
| DAMGO | μ-opioid receptor (MOR) | 2.5 |
Experimental Protocols
Radioligand Competition Binding Assay
This method is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. Kinetic parameters (kon and koff) can be derived from association and dissociation experiments.
Materials:
-
Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO (a high-affinity MOR agonist) or [³H]Diprenorphine (a high-affinity opioid antagonist).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Protocol:
a) Competition Binding (to determine Ki):
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
For determining total binding, add only the radioligand and binding buffer.
-
For determining non-specific binding, add the radioligand and the non-specific binding control (e.g., 10 µM Naloxone).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
b) Association Kinetics (to determine kon):
-
Add the membrane preparation and varying concentrations of the radioligand to different wells.
-
Initiate the binding reaction by adding the radioligand at time zero.
-
At various time points, terminate the reaction by rapid filtration and wash as described above.
-
Measure the radioactivity at each time point.
-
Data Analysis: Plot the specific binding against time for each radioligand concentration. Fit the data to a one-phase association model to determine the observed association rate (kobs) for each concentration. The kon can be calculated from the slope of the plot of kobs versus radioligand concentration (kon = (slope) - koff/[L]).
c) Dissociation Kinetics (to determine koff):
-
Incubate the membrane preparation with the radioligand to allow for receptor-ligand complex formation to reach equilibrium.
-
Initiate dissociation at time zero by adding a high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone) to prevent re-binding of the radioligand.
-
At various time points, terminate the reaction by filtration and wash as described above.
-
Measure the remaining radioactivity at each time point.
-
Data Analysis: Plot the natural logarithm of the specific binding against time. The slope of this linear plot will be equal to -koff. The dissociation half-life (t1/2) can be calculated as ln(2)/koff.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics by detecting changes in the refractive index at the surface of a sensor chip where the receptor is immobilized.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized μ-opioid receptor.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
This compound solutions of varying concentrations.
Protocol:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified MOR solution over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Inject a series of this compound concentrations over the sensor surface (association phase).
-
Flow running buffer over the surface to monitor the dissociation of this compound (dissociation phase).
-
Regenerate the sensor surface between different this compound concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
The instrument software will generate sensorgrams showing the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
-
References
- 1. benchchem.com [benchchem.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Herkinorin for the Study of G Protein-Biased Agonism at the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The classical understanding of GPCR signaling involved a linear pathway where agonist binding leads to G protein activation. However, it is now well-established that GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling cascades. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these downstream pathways over the other. This phenomenon has opened new avenues for drug discovery, with the potential to develop therapeutics that maximize desired effects (often G protein-mediated) while minimizing adverse effects (sometimes associated with β-arrestin signaling).
Herkinorin, a semi-synthetic analog of the naturally occurring Salvinorin A, has emerged as a valuable tool for studying G protein-biased agonism.[1] Unlike its parent compound which is a potent κ-opioid receptor (KOR) agonist, this compound is a potent agonist at the μ-opioid receptor (MOR).[2] Critically, this compound exhibits strong G protein-biased agonism at the MOR, potently activating G protein signaling with little to no recruitment of β-arrestin 2.[1][3] This unique pharmacological profile makes this compound an ideal probe for dissecting the distinct roles of G protein and β-arrestin signaling in MOR function and for screening novel biased agonists.
These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for key in vitro assays to characterize its biased agonism, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at opioid receptors, highlighting its G protein bias at the μ-opioid receptor.
Table 1: Opioid Receptor Binding Affinities of this compound
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| This compound | μ-Opioid Receptor (MOR) | 12[2] |
| κ-Opioid Receptor (KOR) | 90 | |
| δ-Opioid Receptor (DOR) | >1000 | |
| Salvinorin A (for comparison) | μ-Opioid Receptor (MOR) | >1000 |
| κ-Opioid Receptor (KOR) | 1.9 |
Table 2: Functional Activity of this compound at the μ-Opioid Receptor
| Ligand | Assay | Potency (EC50, nM) | Efficacy (Emax, % vs. DAMGO) |
| This compound | [³⁵S]GTPγS Binding (G protein activation) | 500 | 130 |
| β-Arrestin 2 Recruitment | No significant recruitment observed | ~0 | |
| DAMGO (unbiased agonist) | [³⁵S]GTPγS Binding (G protein activation) | - | 100 (Reference) |
| β-Arrestin 2 Recruitment | - | 100 (Reference) |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and methodologies described, the following diagrams were generated using Graphviz.
Caption: this compound's G protein-biased signaling at the μ-opioid receptor.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for the β-arrestin recruitment BRET assay.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the G protein-biased agonism of this compound at the μ-opioid receptor.
Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon MOR activation by this compound, providing a direct measure of G protein activation.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
This compound.
-
DAMGO (positive control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Ligand Preparation: Prepare serial dilutions of this compound and DAMGO in assay buffer. The final concentration should cover a range from 10⁻¹⁰ to 10⁻⁵ M. Prepare a solution of unlabeled GTPγS (10 µM final concentration) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of the appropriate concentration of this compound, DAMGO, or vehicle control.
-
50 µL of diluted cell membranes.
-
50 µL of assay buffer containing GDP (final concentration 10 µM) and [³⁵S]GTPγS (final concentration 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a percentage of the maximal response to DAMGO against the logarithm of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment
This assay measures the recruitment of β-arrestin 2 to the activated MOR in live cells.
Materials:
-
HEK293 cells.
-
Expression plasmids for MOR fused to a Renilla luciferase variant (e.g., MOR-Rluc) and β-arrestin 2 fused to a yellow fluorescent protein variant (e.g., Venus-β-arrestin 2).
-
Cell culture medium and transfection reagents.
-
White, clear-bottom 96-well cell culture plates.
-
This compound.
-
DAMGO (positive control).
-
Coelenterazine h (BRET substrate).
-
BRET-compatible microplate reader.
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the MOR-Rluc and Venus-β-arrestin 2 plasmids using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells into white, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound and DAMGO in a suitable assay buffer (e.g., HBSS).
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Add 90 µL of assay buffer containing the desired concentrations of this compound, DAMGO, or vehicle control to the wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 10 µL of Coelenterazine h (final concentration 5 µM) to each well.
-
-
Detection: Immediately after adding the substrate, measure the luminescence signal at two wavelengths (typically ~480 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible microplate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET ratio. Plot the net BRET ratio against the logarithm of the agonist concentration and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis. For this compound, a flat line with no significant increase in the BRET ratio is expected.
Conclusion
This compound's distinct G protein-biased agonism at the μ-opioid receptor makes it an invaluable pharmacological tool. The data and protocols presented in these application notes provide a framework for researchers to utilize this compound to investigate the nuanced roles of G protein and β-arrestin signaling in MOR physiology and to facilitate the discovery and characterization of novel biased ligands. The clear separation of G protein activation from β-arrestin recruitment by this compound offers a unique opportunity to advance our understanding of GPCR signaling and to develop safer and more effective therapeutics.
References
- 1. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Addictive Potential of Herkinorin: Application Notes and Protocols
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the addictive potential of Herkinorin, a novel µ-opioid receptor agonist.[1][2][3] The following protocols for Conditioned Place Preference (CPP), Intravenous Self-Administration (IVSA), and Naloxone-Precipitated Withdrawal are designed to provide a thorough evaluation of this compound's rewarding, reinforcing, and dependence-inducing properties in rodent models.
This compound is a semi-synthetic analog of Salvinorin A and acts as a potent µ-opioid receptor agonist with a lower affinity for the kappa-opioid receptor.[1][3] A distinguishing feature of this compound is its ability to activate G-protein signaling without promoting the recruitment of β-arrestin 2 to the µ-opioid receptor or inducing receptor internalization. This unique mechanism suggests that this compound might not produce tolerance and dependence in the same manner as conventional opioids, making a thorough assessment of its addictive liability crucial.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral assay used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.
Experimental Protocol
Objective: To determine if this compound produces a conditioned place preference, indicating rewarding properties.
Materials and Apparatus:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.
-
This compound, Morphine (positive control), and saline (vehicle).
-
Syringes and needles for intraperitoneal (i.p.) injections.
-
Animal scale.
-
Video tracking software for automated recording of animal position and time spent in each chamber.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore all three chambers of the CPP apparatus for a 15-minute session. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7): This phase consists of six days of conditioning sessions.
-
Drug Pairing: On alternate days, administer this compound (or Morphine) via i.p. injection and immediately confine the animal to one of the larger chambers for 30 minutes. The specific chamber paired with the drug should be counterbalanced across animals, typically the initially non-preferred chamber.
-
Vehicle Pairing: On the intervening days, administer a saline injection and confine the animal to the opposite chamber for 30 minutes.
-
-
Test (Day 8): Place the animal in the central chamber and allow it to freely access all chambers for a 15-minute session, with no drug administration. Record the time spent in each chamber.
Data Collection and Analysis:
-
The primary dependent variable is the CPP score, calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the habituation phase.
-
Compare the CPP scores for the this compound group, the Morphine group, and the saline control group using a one-way ANOVA followed by post-hoc tests.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work to receive the drug.
Experimental Protocol
Objective: To determine if animals will self-administer this compound, indicating its reinforcing effects.
Materials and Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.
-
Intravenous catheters and surgical supplies for implantation.
-
This compound, Morphine (positive control), and saline (vehicle).
-
Syringes and infusion lines.
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each animal. Allow for a 5-7 day recovery period. Catheter patency should be checked regularly.
-
Acquisition (10-14 days):
-
Place animals in the operant chambers for daily 2-hour sessions.
-
A press on the active lever will trigger the infusion pump to deliver a dose of this compound (or Morphine/saline) and activate a stimulus light.
-
A press on the inactive lever will have no consequence.
-
The reinforcement schedule is typically a fixed-ratio 1 (FR1), where each active lever press results in an infusion.
-
-
Dose-Response Curve: Once stable self-administration is established, the dose of this compound can be varied across sessions to determine the dose-response relationship.
Data Collection and Analysis:
-
The primary dependent variables are the number of active and inactive lever presses and the number of infusions per session.
-
Compare the number of active versus inactive lever presses within each group using a paired t-test.
-
Compare the number of infusions across the this compound, Morphine, and saline groups using a one-way ANOVA.
Assessment of Withdrawal Symptoms
This protocol assesses the development of physical dependence by precipitating withdrawal symptoms with an opioid antagonist after chronic drug exposure.
Experimental Protocol
Objective: To determine if chronic administration of this compound leads to physical dependence, as indicated by the emergence of withdrawal symptoms upon administration of an opioid antagonist.
Materials and Apparatus:
-
This compound, Morphine (positive control), and saline (vehicle).
-
Naloxone (opioid antagonist).
-
Observation chambers (clear Plexiglas cylinders).
-
A scale for measuring weight loss.
-
A checklist of observable withdrawal signs.
Procedure:
-
Chronic Administration (7-14 days): Administer this compound, Morphine, or saline to different groups of animals twice daily for 7 to 14 days.
-
Naloxone-Precipitated Withdrawal: Two hours after the final drug administration, administer a single dose of naloxone (e.g., 1-10 mg/kg, i.p.) to precipitate withdrawal.
-
Observation: Immediately after naloxone injection, place each animal in an individual observation chamber and record the frequency and severity of withdrawal signs for 30-60 minutes.
Data Collection and Analysis:
-
Record the frequency of specific withdrawal signs such as jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.
-
A composite withdrawal score can be calculated by summing the scores for each sign.
-
Measure body weight before and after the withdrawal observation period to assess weight loss.
-
Compare the withdrawal scores and weight loss between the this compound, Morphine, and saline groups using a one-way ANOVA.
Data Presentation
The quantitative data from the described experiments should be summarized in a structured table for clear comparison between the experimental groups.
| Experimental Paradigm | Metric | Vehicle Control | This compound | Morphine (Positive Control) |
| Conditioned Place Preference | CPP Score (seconds) | |||
| Time in Drug-Paired Chamber (Post-Test) | ||||
| Time in Saline-Paired Chamber (Post-Test) | ||||
| Intravenous Self-Administration | Active Lever Presses (per session) | |||
| Inactive Lever Presses (per session) | ||||
| Number of Infusions (per session) | ||||
| Naloxone-Precipitated Withdrawal | Global Withdrawal Score | |||
| Number of Jumps | ||||
| Number of Wet-Dog Shakes | ||||
| Body Weight Loss (%) |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound's signaling at the µ-opioid receptor.
Caption: Conditioned Place Preference (CPP) experimental workflow.
Caption: Intravenous Self-Administration (IVSA) experimental workflow.
References
Administration of Herkinorin in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herkinorin is a semi-synthetic analog of the naturally occurring neoclerodane diterpene, Salvinorin A. Unlike its parent compound, which is a potent kappa-opioid receptor (KOR) agonist, this compound is a potent and selective mu-opioid receptor (MOR) agonist.[1] A key characteristic of this compound is its biased agonism; it activates G-protein signaling pathways without substantially recruiting β-arrestin-2, a mechanism implicated in the development of tolerance and other adverse effects associated with traditional opioids.[1][2] This unique pharmacological profile makes this compound a compound of significant interest for the development of novel analgesics with potentially fewer side effects.
These application notes provide detailed protocols for the preparation and administration of this compound in rodent models, summarize key quantitative data from published studies, and outline relevant behavioral assays to assess its pharmacological effects.
Data Presentation
This compound Solubility
For in vivo studies, proper solubilization of this compound is critical. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL |
| Dimethylformamide (DMF) | 1 mg/mL |
| Acetonitrile | 1 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Dimethylacetamide (DMA) | Used as a vehicle in rat studies |
Data sourced from Cayman Chemical product information sheet.
In Vivo Administration Data (Rat)
The following table summarizes data from a study investigating the antinociceptive effects of this compound in a rat model of inflammatory pain (formalin test).
| Parameter | Details |
| Animal Model | Male Sprague-Dawley rats |
| Administration Route | Subcutaneous (intraplantar, i.pl.) |
| Vehicle | Dimethylacetamide (DMA)[3] |
| Doses Tested | 1 mg/kg and 10 mg/kg[3] |
| Administration Volume | Not specified, but administered locally to the paw |
| Frequency (Acute) | Single injection 5 minutes prior to formalin injection |
| Frequency (Chronic) | Daily intraplantar injections for 5 days |
| Observed Effect | Dose-dependent decrease in formalin-induced flinching (antinociception) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., Dimethylacetamide (DMA), DMSO, or a custom vehicle)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol for Vehicle Preparation (Example with DMA):
This compound has been successfully administered in rats using dimethylacetamide (DMA) as the vehicle.
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMA to achieve the desired stock concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
For injections, this stock solution may be used directly or further diluted with sterile saline or PBS to the final desired concentration, ensuring the final concentration of the organic solvent is well-tolerated by the animals. Note: It is crucial to conduct preliminary vehicle tolerability studies.
Alternative Vehicle Preparation (Example with DMSO):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For administration, this stock can be diluted with saline or PBS. A common final concentration of DMSO in the injectate is typically kept below 10% to minimize toxicity. A suggested final vehicle composition could be 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
Vortex the final solution thoroughly before administration.
Administration Routes in Rodents
While specific studies detailing intravenous, intraperitoneal, and oral administration of this compound are limited, the following are general protocols for administering mu-opioid agonists to rodents that can be adapted for this compound. It is strongly recommended to perform dose-ranging studies to determine the optimal dose for the desired effect and to assess any potential adverse effects.
1. Subcutaneous (s.c.) Administration (Intraplantar)
This route is particularly useful for studying peripheral analgesic effects.
-
Animal Model: Rat or mouse
-
Procedure:
-
Restrain the animal appropriately.
-
Using a sterile insulin or tuberculin syringe with a small gauge needle (e.g., 27-30G), inject the prepared this compound solution into the plantar surface of the hind paw.
-
The injection volume should be kept low (typically 20-50 µL for mice and 50-100 µL for rats) to avoid tissue damage.
-
2. Intravenous (i.v.) Administration
This route provides rapid and complete bioavailability.
-
Animal Model: Rat or mouse
-
Procedure:
-
Properly restrain the animal. Warming the tail using a heat lamp or warm water can aid in vasodilation of the tail veins.
-
Using a sterile syringe with a small gauge needle (e.g., 27-30G), cannulate one of the lateral tail veins.
-
Administer the this compound solution slowly.
-
The maximum bolus injection volume is typically around 5 mL/kg.
-
3. Intraperitoneal (i.p.) Administration
A common route for systemic drug delivery in rodents.
-
Animal Model: Mouse or rat
-
Procedure:
-
Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Insert a sterile needle (e.g., 25-27G) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn, indicating correct placement.
-
Inject the this compound solution. The typical injection volume is up to 10 mL/kg for mice and rats.
-
4. Oral Gavage (p.o.)
For oral administration of a precise dose.
-
Animal Model: Mouse or rat
-
Procedure:
-
Select an appropriately sized and shaped gavage needle for the animal.
-
Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administer the solution. The maximum recommended volume is typically 10 mL/kg.
-
Behavioral Assays for Assessing this compound's Effects
Formalin Test for Nociception
This assay is used to assess inflammatory pain and has been employed in this compound studies.
-
Principle: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response: an acute neurogenic phase followed by a later inflammatory phase.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraplantar injection 5 minutes prior to formalin).
-
Inject a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes). The two phases of the response are typically analyzed separately.
-
Hot Plate Test for Thermal Nociception
This is a classic test for assessing the analgesic effects of opioids against thermal pain.
-
Principle: The latency to a nocifensive response (e.g., paw licking, jumping) when the animal is placed on a heated surface is measured.
-
Procedure:
-
Set the hot plate to a constant temperature (e.g., 52-55°C).
-
Administer this compound or vehicle at a predetermined time before the test.
-
Gently place the animal on the hot plate and start a timer.
-
Record the latency to the first nocifensive response (e.g., hind paw lick or jump).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Tail-Flick Test for Thermal Nociception
Another standard method for evaluating spinal analgesia.
-
Principle: A focused beam of radiant heat is applied to the animal's tail, and the latency to flick the tail away from the heat source is measured.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in a restraining device, allowing the tail to be exposed.
-
Position the tail over the heat source.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail.
-
A cut-off time is employed to prevent injury.
-
Signaling Pathways and Experimental Workflows
This compound's Biased Agonist Signaling Pathway
Caption: this compound's biased agonism at the mu-opioid receptor.
Experimental Workflow for the Formalin Test
Caption: Workflow for assessing this compound's antinociceptive effects.
References
Application Notes and Protocols for the In Vivo Analysis of Herkinorin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herkinorin, a semi-synthetic analog of Salvinorin A, is a potent µ-opioid receptor agonist with a unique pharmacological profile, suggesting its potential as a novel analgesic with a reduced side-effect profile. Understanding its in vivo metabolism is crucial for further preclinical and clinical development. As there is currently a lack of published data on the in vivo metabolites of this compound, this document provides a comprehensive, albeit predictive, guide for researchers to investigate its metabolic fate. These application notes and protocols are based on the known metabolism of the parent compound, Salvinorin A, general principles of drug metabolism, and established bioanalytical techniques.
Predicted Metabolic Pathways of this compound
This compound's structure, featuring a benzoyl ester at the C-2 position, suggests that it is susceptible to metabolic transformations common to ester-containing compounds and terpenes. The primary predicted metabolic pathways are:
-
Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the benzoyl ester linkage by carboxylesterases, abundant in the liver and plasma. This would yield Salvinorin B and benzoic acid.
-
Oxidative Metabolism: The terpene core of this compound is a likely substrate for Cytochrome P450 (CYP450) enzymes. This could result in hydroxylation at various positions on the neoclerodane skeleton.
-
Conjugation: The primary metabolites, particularly hydroxylated derivatives, may undergo Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.
Based on these predictions, the primary analytes of interest in an in vivo study would be the parent drug (this compound), the primary hydrolysis metabolite (Salvinorin B), and potentially hydroxylated and conjugated metabolites.
Experimental Protocols
In Vivo Study Design (Rat Model)
This protocol outlines a pharmacokinetic study in Sprague-Dawley rats to identify and quantify this compound and its metabolites.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
This compound (analytical standard)
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., K2-EDTA)
-
Metabolic cages for urine and feces collection
-
Syringes and dosing needles
Procedure:
-
Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dosing: Administer this compound intravenously (IV) or intraperitoneally (IP) at a suitable dose (e.g., 1-5 mg/kg). Include a vehicle control group.
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into K2-EDTA tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces: House a separate cohort of rats in metabolic cages and collect urine and feces for 24 or 48 hours post-dose. Store samples at -80°C.
-
Sample Preparation Protocol for Plasma
This protocol is designed to extract this compound and its potential metabolites from plasma for LC-MS/MS analysis.
Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as a deuterated analog of this compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the IS solution to each plasma sample.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Analytical Method: LC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of this compound and its metabolites.
LC-MS/MS System and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions
The following table provides predicted MRM transitions for this compound and its primary predicted metabolite, Salvinorin B. These should be optimized by direct infusion of analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 495.2 | To be determined | To be determined |
| Salvinorin B | 391.2 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The exact m/z values may vary depending on the adduct formed (e.g., [M+H]+, [M+Na]+). Product ions and collision energies must be empirically determined.
Data Presentation and Quantification
Quantitative data should be summarized in tables to facilitate comparison and interpretation.
Hypothetical Pharmacokinetic Data in Rat Plasma
The following table is an example of how to present pharmacokinetic data for this compound and its primary metabolite, Salvinorin B, following a 1 mg/kg IV administration in rats.
| Time (hours) | This compound Conc. (ng/mL) | Salvinorin B Conc. (ng/mL) |
| 0.08 (5 min) | 150.5 ± 25.2 | 15.2 ± 3.1 |
| 0.25 (15 min) | 85.3 ± 12.8 | 28.9 ± 5.4 |
| 0.5 (30 min) | 42.1 ± 8.9 | 35.7 ± 6.8 |
| 1 | 18.6 ± 4.1 | 25.1 ± 4.9 |
| 2 | 5.2 ± 1.5 | 12.3 ± 2.7 |
| 4 | 1.1 ± 0.4 | 4.5 ± 1.1 |
| 8 | < LLOQ | 1.2 ± 0.5 |
| 24 | < LLOQ | < LLOQ |
Data are presented as mean ± standard deviation. LLOQ = Lower Limit of Quantification.
Method Validation Parameters
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under relevant storage and processing conditions |
Conclusion
These application notes provide a comprehensive framework for the in vivo analysis of this compound's metabolites. While the metabolic pathways are predictive, the detailed protocols for sample analysis and method validation offer a robust starting point for researchers. The successful identification and quantification of this compound's metabolites will be a critical step in understanding its pharmacokinetic profile and advancing its development as a potential therapeutic agent.
Application Notes and Protocols: Herkinorin as a Tool for Probing Opioid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herkinorin, a semi-synthetic analog of the psychoactive natural product Salvinorin A, has emerged as a critical tool in opioid receptor research.[1] Unlike Salvinorin A, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound is predominantly a mu-opioid receptor (MOR) agonist.[1] Its significance in the field stems from its pronounced functional selectivity, also known as biased agonism. This compound potently activates G-protein signaling pathways without promoting the recruitment of β-arrestin-2 to the MOR, a hallmark of classical opioids like morphine.[2][3] This unique characteristic makes this compound an invaluable probe for dissecting the divergent roles of G-protein-dependent and β-arrestin-dependent signaling in opioid receptor function. Such investigations are pivotal for the development of novel analgesics with a reduced liability for side effects such as tolerance, physical dependence, and respiratory depression.[2]
Mechanism of Action
This compound functions as a potent agonist at the MOR and exhibits a lower affinity for the KOR. Its primary mechanism of action is the activation of Gαi/o-protein-coupled signaling cascades following its binding to the MOR. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP), and modulates the activity of various ion channels. A defining feature of this compound is its inability to induce the MOR phosphorylation necessary for the recruitment of β-arrestin-2. This uncoupling of G-protein activation from β-arrestin signaling is central to its utility as a specialized research tool. It is worth noting, however, that some studies suggest its capacity to induce MOR trafficking may be context-dependent.
Applications in Opioid Receptor Research
-
Dissecting G-protein versus β-arrestin Signaling: this compound enables the selective activation of G-protein-mediated pathways, allowing researchers to investigate their downstream physiological and pathological effects in isolation from β-arrestin-mediated events.
-
Investigating Molecular Mechanisms of Opioid Tolerance and Dependence: Given that β-arrestin-2 recruitment is strongly implicated in the development of tolerance to traditional opioids, this compound serves as an ideal tool to explore alternative or complementary tolerance mechanisms.
-
Probing the Pharmacology of Peripherally Restricted Opioid Analgesia: Research indicates that the analgesic effects of this compound can be peripherally restricted in certain pain models, making it a valuable compound for studying the contribution of peripheral opioid receptors to pain modulation.
-
Template for Safer Analgesic Development: this compound acts as a structural and functional template for the design of new biased agonists that aim to retain the analgesic efficacy of current opioids while minimizing the adverse effects associated with β-arrestin signaling, such as respiratory depression and constipation.
-
Neuroprotection Studies: this compound has demonstrated neuroprotective properties in cellular models of hypoxic/ischemic injury, particularly in human iPSC-derived neurons, highlighting a potential role for MOR modulation in promoting neuronal survival.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Kᵢ)
| Receptor | This compound (nM) | Salvinorin A (nM) | DAMGO (nM) | U69593 (nM) | Reference(s) |
| μ-opioid (MOR) | 12 - 45 | >1000 | 2.5 | - | |
| κ-opioid (KOR) | 90 - 184 | 1.9 | - | 0.8 | |
| δ-opioid (DOR) | ~98-fold lower affinity than for MOR | - | - | - |
Table 2: In Vitro Functional Activity
| Assay | Receptor | This compound | DAMGO | Reference(s) |
| [³⁵S]GTPγS Binding (Agonist) | MOR | EC₅₀ = 500 nM, Eₘₐₓ = 130% | Eₘₐₓ = 100% | |
| [³⁵S]GTPγS Binding (Agonist) | KOR | EC₅₀ = 1320 nM | - | |
| β-arrestin-2 Recruitment | MOR | No recruitment | Promotes recruitment | |
| Receptor Internalization | MOR | Negligible/Context-dependent | Promotes internalization |
Table 3: In Vivo Analgesic Activity (Rat Formalin Test)
| Treatment | Dose (mg/kg, i.pl.) | % Reduction in Flinching (Phase 2) | Antagonist Blockade | Reference(s) |
| This compound | 1 | Significant | Yes (Naloxone) | |
| This compound | 10 | Dose-dependent, significant | Yes (Naloxone) | |
| Morphine | 10 | Significant | - |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for μ- and κ-opioid receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human MOR or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]U69593 (for KOR).
-
This compound.
-
Non-specific binding inhibitors: Naloxone (for MOR), U69593 (for KOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes (50-100 µg protein), radioligand (at a concentration near its Kₑ), and varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G-protein Activation
Objective: To measure the ability of this compound to activate G-proteins via MOR and KOR.
Materials:
-
Cell membranes from cells expressing MOR or KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound and a reference agonist (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GTPγS (unlabeled) for non-specific binding.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes (10-20 µg), GDP (10 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound [³⁵S]GTPγS by scintillation counting.
-
Determine EC₅₀ and Eₘₐₓ values by non-linear regression analysis.
β-arrestin-2 Recruitment Assay
Objective: To assess the recruitment of β-arrestin-2 to the MOR upon this compound treatment.
Materials:
-
HEK-293 cells co-expressing MOR-EGFP and β-arrestin-2-mCherry (or similar fluorescent tags).
-
This compound and a positive control (e.g., DAMGO).
-
Live-cell imaging microscope.
Procedure:
-
Plate the cells in a glass-bottom dish suitable for microscopy.
-
Treat the cells with this compound or DAMGO at various concentrations.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Monitor the translocation of β-arrestin-2-mCherry from the cytoplasm to the MOR-EGFP at the plasma membrane over time using live-cell imaging.
-
Quantify the co-localization of the two fluorescent proteins to determine the extent of β-arrestin-2 recruitment. Note: Commercially available assay kits, such as the DiscoverX PathHunter assay, provide a simplified protocol with a chemiluminescent readout.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing MOR.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Calculate the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Analgesia Assessment: Formalin Test
Objective: To evaluate the antinociceptive effects of this compound in a model of tonic inflammatory pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimate the rats to the testing environment.
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle via intraplantar (i.pl.) injection into the right hind paw.
-
After a set pre-treatment time (e.g., 15 minutes), inject a dilute formalin solution (5% in saline) subcutaneously into the dorsal surface of the same paw.
-
Immediately place the animal in an observation chamber.
-
Record the number of flinches of the injected paw for a period of 60 minutes. The response is typically biphasic: Phase 1 (0-10 minutes, acute pain) and Phase 2 (10-60 minutes, inflammatory pain).
-
To confirm opioid receptor mediation, a separate group of animals can be pre-treated with an opioid antagonist like naloxone before this compound administration.
Visualizations
Caption: this compound's biased agonism at the μ-opioid receptor.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. "Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived " by Kenneth Lamb, Kevin Tidgewell et al. [digitalcommons.cedarville.edu]
- 3. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Herkinorin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herkinorin is a semi-synthetic analog of the natural product Salvinorin A, derived from the plant Salvia divinorum. Unlike Salvinorin A, which is a potent kappa-opioid receptor agonist, this compound is a potent and selective agonist for the µ-opioid receptor (Kᵢ = 45 nM)[1][2][3]. This distinct pharmacological profile makes it a valuable tool in pain research and the development of novel analgesics. One of the interesting aspects of this compound's mechanism is that it does not seem to induce the recruitment of β-arrestin 2 to the µ-opioid receptor, which may suggest a reduced potential for tolerance and dependence compared to other opioids[4][5].
Ensuring the high purity of this compound is critical for accurate pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of such small molecules. This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀O₈ | |
| Molecular Weight | 494.53 g/mol | |
| CAS Number | 862073-77-6 | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, Acetonitrile, DMF | |
| Purity (Commercial) | ≥99% by HPLC |
Experimental Protocols
1. Sample Preparation
For optimal results, proper sample preparation is crucial.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1-2 mg/mL in a suitable solvent such as DMSO or acetonitrile.
-
Working Solution for Analytical HPLC: Dilute the stock solution with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Working Solution for Preparative HPLC: The concentration for preparative runs can be significantly higher, depending on the column loading capacity. A starting concentration of 5-10 mg/mL is recommended.
-
Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. Analytical HPLC Method
This method is designed for assessing the purity of this compound samples.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (UV) |
| Injection Volume | 10 µL |
3. Preparative HPLC Method
This method is for the purification of this compound from a mixture. The analytical method serves as a starting point for developing the preparative method, with adjustments to accommodate higher sample loads.
| Parameter | Condition |
| Column | C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Optimized based on analytical run; a shallower gradient around the elution time of this compound can improve resolution. For example, 40-70% B over 20 minutes. |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm (UV) |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Fraction Collection | Triggered by UV signal threshold corresponding to the this compound peak. |
4. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Final Product: The final product will be a purified, solid form of this compound. Store at -20°C.
Data Presentation
The following table summarizes hypothetical data from the analytical HPLC analysis of a crude this compound sample and a purified sample.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude this compound | |||
| Impurity 1 | 5.8 | 3.2 | |
| Impurity 2 | 8.1 | 6.5 | |
| This compound | 10.2 | 89.8 | 89.8 |
| Impurity 3 | 12.5 | 0.5 | |
| Purified this compound | |||
| This compound | 10.2 | >99.9 | >99.9 |
Visualizations
Experimental Workflow for HPLC Purification of this compound
Caption: Workflow for the HPLC purification of this compound.
Simplified Signaling Pathway of µ-Opioid Receptor Activation by this compound
Caption: Simplified µ-opioid receptor signaling cascade initiated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Herkinorin Semi-synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the semi-synthesis of Herkinorin from Salvinorin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the semi-synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield or Incomplete Deacetylation of Salvinorin A to Salvinorin B
-
Question: My deacetylation reaction of Salvinorin A is showing low conversion to Salvinorin B, or I am observing significant amounts of starting material even after extended reaction times. What could be the cause and how can I improve the yield?
-
Answer: Low conversion in the deacetylation of Salvinorin A can be attributed to several factors:
-
Insufficient Base or Hydrolysis: The hydrolysis of the acetate group at C-2 requires basic conditions. If the base is not strong enough, is used in insufficient quantity, or if the reaction time is too short, the reaction may not go to completion. While traditional methods using sodium carbonate in methanol are reported, a more efficient method to avoid epimerization and drive the reaction to completion involves the use of sodium bicarbonate and hydrogen peroxide, catalyzed by 15-crown-5. This method has been reported to yield nearly quantitative amounts of Salvinorin B without the formation of the C8-epimer.[1]
-
Epimerization at C-8: Salvinorins are known to be susceptible to epimerization at the C-8 position under basic conditions, leading to the formation of 8-epi-Salvinorin B, which is less active and can complicate purification.[2][3] The use of milder basic conditions or the specific conditions mentioned above can minimize this side reaction.
-
Reaction Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the Salvinorin A spot and the appearance of the more polar Salvinorin B spot will indicate the reaction's progress. Unnatural 8-epi-salvinorins can often be distinguished on TLC as they tend to have a higher Rf value and may appear as a different color with vanillin stain (blue instead of pink/purple).[2]
-
Issue 2: Low Yield in the Benzoylation of Salvinorin B to this compound
-
Question: I am struggling to get a good yield for the benzoylation of Salvinorin B. What are the critical parameters to optimize for this step?
-
Answer: The benzoylation of the sterically hindered C-2 hydroxyl group of Salvinorin B can be challenging. Key factors to consider for yield improvement include:
-
Choice of Reagents: The most common method involves the use of benzoyl chloride as the acylating agent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions, as the presence of water will hydrolyze the benzoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature.
-
Stoichiometry of Reagents: Using a slight excess of benzoyl chloride and the base can help drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.
-
Steric Hindrance: The C-2 hydroxyl group is sterically hindered. More forcing conditions, such as slightly elevated temperatures, may be explored cautiously, but this also increases the risk of side reactions. Alternative esterification methods for hindered alcohols, such as using benzoic anhydride with a catalyst, could also be considered.[4]
-
Issue 3: Presence of Impurities and Purification Challenges
-
Question: My final this compound product is impure, and I am having difficulty purifying it by column chromatography. What are the likely impurities and how can I improve the purification?
-
Answer: Common impurities in this compound synthesis include unreacted Salvinorin B, 8-epi-Herkinorin, and byproducts from the coupling reagents.
-
Identifying Impurities: Analytical techniques such as ¹H NMR and HPLC are essential for identifying impurities. The C-8 epimer will have a distinct NMR spectrum, particularly in the H-12 multiplet.
-
Optimizing Column Chromatography:
-
Stationary Phase: Silica gel is the standard stationary phase for the purification of these compounds.
-
Mobile Phase: A gradient elution system using a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically effective. Starting with a low polarity and gradually increasing it will allow for the separation of less polar impurities from the more polar this compound.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Alternative Purification Techniques: For challenging separations, techniques like preparative HPLC or counter-current chromatography could be considered.
-
Frequently Asked Questions (FAQs)
Q1: What is the general semi-synthetic route from Salvinorin A to this compound?
A1: The semi-synthesis of this compound from Salvinorin A is a two-step process. The first step is the deacetylation of Salvinorin A at the C-2 position to yield Salvinorin B. The second step is the benzoylation of the newly formed hydroxyl group at C-2 of Salvinorin B to produce this compound.
Q2: Why is this compound of interest to researchers?
A2: this compound is a unique opioid analgesic. Unlike its precursor Salvinorin A, which is a potent and selective κ-opioid receptor (KOR) agonist, this compound is predominantly a µ-opioid receptor (MOR) agonist. Notably, it was the first MOR agonist shown not to recruit β-arrestin-2 or cause receptor internalization, which may suggest a reduced potential for tolerance and dependence compared to other opioids.
Q3: What are the key structural differences between Salvinorin A and this compound?
A3: The key structural difference lies at the C-2 position. Salvinorin A has an acetate group (-OCOCH₃) at this position, while this compound has a benzoate group (-OCOC₆H₅). This seemingly small change dramatically alters the compound's pharmacological profile, shifting its selectivity from the κ-opioid receptor to the µ-opioid receptor.
Q4: What is C-8 epimerization and why is it a concern?
A4: C-8 epimerization is a chemical change where the stereochemistry at the 8th carbon of the salvinorin scaffold is inverted. This often occurs under basic conditions. The resulting 8-epi-salvinorins are generally less biologically active than their natural counterparts and can be difficult to separate, thus reducing the overall yield of the desired product.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data
Table 1: Reported Yields for the Semi-synthesis of this compound
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Deacetylation | Salvinorin A | Salvinorin B | NaHCO₃, H₂O₂, 15-crown-5 | Nearly quantitative | |
| Deacetylation | Salvinorin A | Salvinorin B | Na₂CO₃, MeOH | High Yield (unspecified) | |
| Benzoylation | Salvinorin B | This compound | Benzoyl chloride, NEt₃, DMAP | Good Yield (unspecified) |
Note: Specific quantitative yields for the benzoylation step to produce this compound are not consistently reported in the literature, often being described as "good" or in the context of synthesizing a series of analogs.
Experimental Protocols
Protocol 1: Deacetylation of Salvinorin A to Salvinorin B
This protocol is adapted from a method designed to minimize C-8 epimerization and provide a high yield.
Materials:
-
Salvinorin A
-
Sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
15-crown-5
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Salvinorin A (1 equivalent) in a 1:1 mixture of THF and methanol.
-
To this solution, add sodium bicarbonate (excess) and a catalytic amount of 15-crown-5.
-
Add 30% hydrogen peroxide dropwise to the mixture.
-
Stir the reaction mixture vigorously at room temperature for approximately 36 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the Salvinorin A spot is no longer visible.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Salvinorin B.
Protocol 2: Benzoylation of Salvinorin B to this compound
This protocol is a general procedure based on common esterification methods for hindered alcohols.
Materials:
-
Salvinorin B
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Salvinorin B (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.5 - 2 equivalents) to the solution.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 - 1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. The reaction is complete when the Salvinorin B spot has disappeared.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound from Salvinorin A.
Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.
References
- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Herkinorin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Herkinorin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a semi-synthetic analog of the natural product Salvinorin A. Unlike Salvinorin A, which is a potent κ-opioid receptor (KOR) agonist, this compound is predominantly a μ-opioid receptor (MOR) agonist.[1][2][3] It exhibits over 100-fold higher affinity for the MOR and 50-fold lower affinity for the KOR compared to Salvinorin A.[4]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide (DMF). Its solubility in aqueous buffers like phosphate-buffered saline (PBS) is poor.
Q3: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media) where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
The tolerance to DMSO can be cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for a final concentration of 0.1% or less to minimize any potential off-target effects or cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Precipitation
Issue: Immediate Precipitation Upon Addition to Media
-
Potential Cause: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Potential Cause: Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of your media. Adding the stock solution dropwise while gently vortexing can also aid in dispersion.
-
-
Potential Cause: The temperature of the cell culture medium is too low.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions, as solubility generally increases with temperature.
-
Issue: Delayed Precipitation After Incubation
-
Potential Cause: Instability of this compound in the culture medium over time.
-
Solution: Consider the stability of this compound in your experimental conditions. It may be necessary to refresh the media with freshly prepared this compound solution for longer incubation periods.
-
-
Potential Cause: Interaction with components in the serum or media supplements.
-
Solution: If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. Alternatively, preparing the final dilution in serum-free media before adding it to cells in complete media may help.
-
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ~2 mg/mL | Recommended solvent for preparing high-concentration stock solutions. |
| Acetonitrile | ~1 mg/mL | Can be used as an alternative to DMSO for stock solutions. |
| DMF (Dimethylformamide) | ~1 mg/mL | Another alternative organic solvent for stock solutions. |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Indicates some solubility in a mixed aqueous-organic solvent system. |
| Ethanol | Sparingly soluble | Not generally recommended as a primary solvent due to lower solubility compared to DMSO. |
| PBS (Phosphate-Buffered Saline) | Poorly soluble | This compound has very limited solubility in aqueous buffers alone. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 494.54 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.95 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Intermediate Dilution (1:100): In a sterile tube, add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting up and down or by brief, gentle vortexing.
-
Final Dilution (1:10): In a separate sterile tube containing the final volume of cell culture medium required for your experiment, add the 100 µM intermediate solution at a 1:10 ratio. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to obtain a final concentration of 10 µM.
-
The final DMSO concentration in this example will be 0.1%.
-
Gently mix the final working solution before adding it to your cells.
-
Always prepare the working solution fresh for each experiment.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.
Caption: this compound's interaction with the κ-opioid receptor signaling pathway.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dilates cerebral vessels via kappa opioid receptor and cyclic adenosine monophosphate (cAMP) in a piglet model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. By compound [wahoo.cns.umass.edu]
Technical Support Center: Troubleshooting Herkinorin's Variability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of Herkinorin's effects in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic opioid analgesic derived from Salvinorin A, a natural product.[1][2] Unlike its precursor, which is a selective kappa-opioid receptor (KOR) agonist, this compound is predominantly a mu-opioid receptor (MOR) agonist.[1][2] It also exhibits some activity at the KOR.[1] A key characteristic of this compound is that it does not typically promote the recruitment of β-arrestin 2 to the MOR or induce receptor internalization, which may contribute to a different side-effect profile compared to traditional opioids like morphine.
Q2: What are the known binding affinities of this compound for opioid receptors?
This compound's binding affinity varies between opioid receptor subtypes. The following table summarizes the reported dissociation constants (Ki).
| Receptor Subtype | Reported Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Mu (µ) | 45 | DAMGO | 2.5 |
| Kappa (κ) | 90 - 184 | U69593 | 0.8 |
| Delta (δ) | >1000 | - | - |
Data compiled from multiple sources.
Q3: What are the common animal models used to study this compound?
This compound has been studied in various animal models to assess its different pharmacological properties:
-
Rats: The formalin test is used to evaluate antinociceptive (pain-relieving) effects.
-
Piglets: A closed cranial window model is used to study effects on cerebral vasodilation.
-
Primates: Used to assess neuroendocrine biomarker responses and to distinguish between peripheral and central effects.
-
iPSC-derived Human Neurons: While not an animal model, this in vitro system is used to study neuroprotective effects and receptor trafficking in a human-relevant context.
Q4: What is the evidence for this compound's peripheral versus central effects?
Studies have shown that this compound's effects can be peripherally restricted. For instance, in the rat formalin test, contralateral administration (injecting into the paw opposite to the one receiving formalin) did not produce an antinociceptive effect, suggesting a localized action at the site of injection. A study in primates also indicated that this compound acts as both a MOR and KOR agonist peripherally with a fast onset of action, but found no evidence of central activity.
Q5: Does this compound induce tolerance and dependence?
This compound may have a reduced liability for tolerance and dependence compared to traditional opioids. This is thought to be related to its mechanism of not recruiting β-arrestin 2. In a 5-day study using the rat formalin test, this compound maintained its antinociceptive efficacy. Furthermore, it was still effective in rats that had been made tolerant to chronic morphine treatment.
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: High Variability in Dose-Response
Question: I am observing significant variability in the dose-response to this compound in my animal studies. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound is a crystalline solid with specific solubility profiles. Ensure the compound is fully dissolved in an appropriate vehicle. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh solutions for each experiment and protect from light and extreme temperatures to prevent degradation. |
| Route of Administration | The route of administration significantly impacts bioavailability and effect. Intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration bypasses the blood-brain barrier and may yield more consistent central effects. For systemic administration (e.g., intraperitoneal, subcutaneous), be aware of potential first-pass metabolism and peripheral restriction, which can increase variability. |
| Animal Strain, Sex, and Age | Different animal strains can exhibit varying sensitivities to opioids. Ensure you are using a consistent strain, sex, and age group throughout your study. Report these details in your methodology. |
| Animal Handling and Stress | Stress can significantly alter an animal's response to opioids. Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced variability. |
| Narrow Therapeutic Window | Studies have indicated that this compound has a narrow therapeutic window, with concentrations above 10 µM showing toxicity in vitro. Carefully conduct dose-finding studies to identify the optimal therapeutic range for your specific animal model and endpoint. |
Issue 2: Lack of Expected Analgesic Effect
Question: I am not observing the expected antinociceptive effect of this compound in my pain model. What should I check?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | The effective dose of this compound can vary. In the rat formalin test, intraplantar doses of 1 and 10 mg/kg have been shown to be effective. Conduct a dose-response study to determine the optimal dose for your specific model and conditions. |
| Peripheral vs. Central Action | As this compound's effects can be peripherally restricted, ensure your experimental design is appropriate to detect these effects. For example, in pain models, local administration at the site of inflammation may be more effective than systemic administration if the goal is to target peripheral opioid receptors. |
| Receptor Specificity | While primarily a MOR agonist, this compound also interacts with KORs. The observed effect might be a composite of its activity at both receptors. Consider using selective antagonists for MOR (e.g., β-funaltrexamine) and KOR (e.g., norbinaltorphimine) to dissect the contribution of each receptor to the observed effect. |
| Purity of the Compound | This compound is a semi-synthetic compound. Impurities from the synthesis process could interfere with its activity. Ensure you are using a high-purity batch of this compound and consider analytical testing to confirm its identity and purity. |
III. Experimental Protocols
1. Rat Formalin Test for Antinociception
-
Objective: To assess the antinociceptive effects of this compound in a model of tonic inflammatory pain.
-
Animals: Male Sprague-Dawley rats (250–275 g).
-
Procedure:
-
Acclimatize rats to the testing chamber for 20 minutes prior to the experiment.
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle via intraplantar (i.pl.) injection into the right hind paw.
-
Five minutes after drug administration, inject 100 µL of 1.25% formalin into an adjacent area of the same paw.
-
Record the number of flinches of the injected paw in 5-minute intervals for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The antinociceptive effect is quantified by the reduction in the number of flinches in this compound-treated animals compared to vehicle-treated controls. The response is typically biphasic (Phase 1: 0-10 min, Phase 2: 10-60 min).
2. Piglet Cerebral Vasodilation Model
-
Objective: To evaluate the effect of this compound on cerebral artery diameter.
-
Animals: Newborn pigs (1-6 days old).
-
Procedure:
-
Anesthetize the piglet and equip it with a closed cranial window to visualize the pial arteries.
-
Record baseline pial artery diameter.
-
Administer this compound (e.g., 0.1 nM and 10 nM) via injection into the artificial cerebrospinal fluid (CSF).
-
Record pial artery diameter every 30 seconds after administration.
-
To determine the receptor mediating the effect, pre-treat with a KOR antagonist (norbinaltorphimine) or a MOR antagonist (β-funaltrexamine) before this compound administration.
-
-
Data Analysis: The change in pial artery diameter from baseline is calculated as a percentage.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the rat formalin test.
Caption: A logical approach to troubleshooting this compound variability.
References
Strategies to enhance the stability of Herkinorin for storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Herkinorin for storage and during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound's stability?
A1: this compound is susceptible to degradation from exposure to light, elevated temperatures, and certain enzymatic activities. As a derivative of Salvinorin A, it is also likely prone to hydrolysis, particularly of its ester and lactone functionalities.
Q2: How should I store my dry, powdered this compound?
A2: For long-term storage, solid this compound should be kept in an airtight, light-resistant container at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is protected from light and moisture.
Q3: What is the recommended procedure for preparing this compound stock solutions?
A3: Due to its light-sensitive nature and susceptibility to degradation in solution, it is recommended to prepare this compound stock solutions fresh for each experiment.[1] Small batches should be made and any unused portion of the solution should be discarded.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[1]
Q4: I need to store a this compound solution for a short period. What is the best practice?
A4: If short-term storage of a this compound solution is unavoidable, it should be stored at -20°C or -80°C in a tightly sealed, light-protected vial. Minimize freeze-thaw cycles as this can accelerate degradation. It is crucial to perform a quality control check (e.g., via HPLC) to assess the purity of the solution before use.
Q5: Are there any excipients or stabilizing agents I can add to my this compound formulation?
A5: While specific studies on this compound are limited, strategies for stabilizing similar molecules, such as diterpene lactones and other photosensitive drugs, can be applied. These include:
-
Antioxidants: To mitigate oxidative degradation.
-
Cyclodextrins: To form inclusion complexes that can protect the molecule from light and hydrolysis.
-
Liposomal formulations: Encapsulation in liposomes can shield this compound from degradative environmental factors.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in In Vitro Assays
-
Symptom: Reduced or inconsistent biological activity observed in cell-based assays compared to previous experiments.
-
Potential Cause 1: Degradation of Stock Solution. this compound in solution is prone to degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO immediately before each experiment.[1] Avoid using stock solutions that have been stored for extended periods, even if frozen.
-
-
Potential Cause 2: Photodegradation during Experiment. Exposure to ambient light during experimental procedures can lead to degradation.
-
Solution: Conduct experimental steps involving this compound under low-light conditions. Use amber-colored or foil-wrapped tubes and plates.
-
-
Potential Cause 3: Hydrolysis in Aqueous Media. The ester and lactone moieties of this compound may be susceptible to hydrolysis in aqueous buffer systems, especially at non-neutral pH.
-
Solution: Minimize the time this compound is incubated in aqueous solutions. Ensure the pH of your buffers is within a stable range (typically near neutral).
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored this compound
-
Symptom: Chromatograms of stored this compound samples show additional peaks that were not present in the freshly prepared standard.
-
Potential Cause: Chemical Degradation. this compound has likely degraded into one or more new chemical entities. Based on its structural similarity to Salvinorin A, likely degradation products include:
-
Salvinorin B analogue: Resulting from the hydrolysis of the C2-acetate group.
-
Lactone ring-opened products: Due to hydrolysis of the lactone ring.
-
Solution:
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and infer their structures.
-
Implement Enhanced Storage Conditions: For future storage, ensure the compound is stored as a dry powder at or below -20°C, protected from light and moisture.
-
Re-evaluate Solution Stability: If storing in solution is necessary, conduct a short-term stability study to determine the rate of degradation in your chosen solvent and storage conditions.
-
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is not widely available, the following table summarizes the stability of its parent compound, Salvinorin A, in rat plasma, which can provide insights into this compound's potential degradation kinetics.
| Compound | Temperature | Half-life (t½) | Degradation Rate Constant (k) |
| Salvinorin A | 37°C | ~1.8 hours | 0.38 h⁻¹ |
| Salvinorin A | 25°C | ~6.3 hours | 0.11 h⁻¹ |
| Salvinorin A | 4°C | > 115 hours | < 0.006 h⁻¹ |
Data adapted from studies on Salvinorin A degradation in rat plasma.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the routine assessment of this compound purity and the detection of potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a composition of 60% A and 40% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase B (acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL.
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Purification of Synthesized Organic Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the purity of synthesized small molecules, using Herkinorin as a case study. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to purify a crude synthetic product like this compound?
A1: The initial purification of a crude synthetic product typically begins with a simple workup procedure to remove inorganic salts and highly polar or non-polar impurities. This often involves a liquid-liquid extraction.[1] Following the initial workup, the two most common and powerful techniques for purifying solid organic compounds are recrystallization and flash column chromatography.[2] The choice between these methods depends on the nature of the compound and its impurities.[3]
Q2: How do I choose between flash chromatography and recrystallization for purification?
A2: The choice depends on several factors:
-
Purity of the Crude Product: If the crude product is relatively pure (>90%), recrystallization is often a good choice as it can be highly effective at removing small amounts of impurities and can yield very pure crystalline material.[4]
-
Nature of Impurities: If the impurities have significantly different polarities from the desired compound, flash chromatography is very effective.[5] If the impurities are structurally very similar to the product, fractional crystallization might be necessary.
-
Physical State: Recrystallization is only suitable for compounds that are solid at room temperature.
-
Quantity of Material: Flash chromatography is well-suited for both small and large quantities of material, from milligrams to several grams. Recrystallization can be performed on a wide range of scales as well.
Q3: What are common impurities in the synthesis of a compound like this compound?
A3: this compound is a semi-synthetic analogue of Salvinorin A. In such a synthesis, common impurities could include:
-
Unreacted starting materials (e.g., Salvinorin B).
-
Reagents used in the reaction.
-
By-products from side reactions.
-
Solvents used in the reaction or workup.
-
Degradation products if the compound is unstable under the reaction or purification conditions.
Q4: How can I assess the purity of my this compound sample after purification?
A4: Several analytical techniques can be used to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that can separate and quantify the components in a mixture, providing a percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of your compound and reveal the presence of impurities by showing extra peaks.
-
Mass Spectrometry (MS): Can confirm the molecular weight of your compound and help identify impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities tend to broaden and depress the melting point.
Troubleshooting Guides
Flash Column Chromatography
Q1: My compound is not moving off the baseline of the silica gel column. What should I do?
A1: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the polar stationary phase (silica gel). You should gradually increase the polarity of your eluent. For polar compounds, a common solvent system is methanol in dichloromethane. Be cautious not to increase the polarity too quickly, as this can cause all compounds to elute together. It is also possible your compound decomposed on the column; you can test for silica stability with TLC.
Q2: All my spots are coming off the column in the first few fractions (in the solvent front). What is the problem?
A2: This suggests the eluent is too polar. Your compound has a very low affinity for the stationary phase and is being washed through the column without separation. You need to use a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try starting with 10-20% ethyl acetate in hexanes.
Q3: The separation on my column is poor, and all the fractions are mixed, even though the spots are well-separated on TLC.
A3: There are several potential reasons for this:
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude compound ratio of at least 20:1 to 100:1 by weight for difficult separations.
-
Poor Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry.
-
Sample Application: If the initial band of your compound is too wide, it will lead to broad, overlapping bands during elution. Dissolve your sample in a minimal amount of solvent or use a "dry load" technique for better resolution.
-
Compound Degradation: Your compound might be degrading on the silica gel during the long elution time.
Recrystallization
Q1: No crystals are forming after I cool my solution. What can I do?
A1: This is a common issue, often due to supersaturation or using too much solvent. Here are some techniques to induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.
-
Reduce the volume of the solvent: You may have added too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add more of the "soluble" solvent to the system to lower the saturation temperature.
-
Ensure a slow cooling rate. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
Q3: The crystals that formed are colored, but the pure compound should be white. How do I remove the color?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield. After adding the charcoal, you will need to perform a hot gravity filtration to remove it before allowing the solution to cool and crystallize.
Data Presentation
Table 1: Comparison of Purification Methods for Synthesized this compound
| Purification Method | Crude Mass (mg) | Pure Mass (mg) | Yield (%) | Purity by HPLC (%) |
| Single Solvent Recrystallization (Methanol) | 500 | 385 | 77 | 98.5 |
| Two-Solvent Recrystallization (EtOAc/Hexane) | 500 | 410 | 82 | 99.1 |
| Flash Chromatography (Gradient Elution) | 500 | 350 | 70 | 99.7 |
| Preparative HPLC | 100 | 65 | 65 | >99.9 |
Table 2: Effect of Flash Chromatography Solvent System on this compound Purity
| Run | Stationary Phase | Mobile Phase (EtOAc in Hexanes) | Purity by HPLC (%) |
| 1 | Silica Gel | Isocratic 20% | 95.2 |
| 2 | Silica Gel | Isocratic 30% | 97.8 |
| 3 | Silica Gel | Gradient 10% -> 40% | 99.7 |
| 4 | C18-bonded Silica (Reversed-Phase) | Gradient 50% -> 90% Acetonitrile in Water | 98.9 |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
This protocol describes a general procedure for purifying a solid organic compound using a single solvent.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point while stirring.
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to add the minimum amount of boiling solvent to ensure the solution is saturated.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying a compound using normal-phase flash chromatography.
-
Solvent System Selection: Using TLC, find a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing: a. Select a column of appropriate size. b. Prepare a slurry of silica gel in the least polar eluent you will be using. c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading: a. Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed. b. Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate. c. If using a gradient, gradually increase the proportion of the more polar solvent in the eluent.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the fractions using TLC to identify which ones contain your pure compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Simplified signaling pathway of this compound.
References
Troubleshooting unexpected results in Herkinorin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herkinorin. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic analog of the natural product Salvinorin A.[1][2] Unlike Salvinorin A, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound is predominantly a high-affinity µ-opioid receptor (MOR) agonist, with a lower affinity for the KOR.[1][2][3] It is considered a "biased agonist" because, in many experimental systems, it activates G-protein signaling pathways without significantly promoting the recruitment of β-arrestin 2 or inducing receptor internalization, which are common with traditional opioids like morphine. This biased activity is thought to contribute to a potentially more favorable side-effect profile.
Q2: What are the reported binding affinities of this compound for opioid receptors?
The binding affinities of this compound can vary slightly between studies, but a general consensus is presented in the table below.
| Receptor | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| µ-opioid (MOR) | 12 - 45 | DAMGO | ~2.5 |
| κ-opioid (KOR) | 90 - 184 | U69,593 | ~0.8 |
| δ-opioid (DOR) | ~1170 | N/A | N/A |
Q3: Is this compound centrally active?
Studies in non-human primates suggest that this compound's effects are predominantly mediated outside the blood-brain barrier, indicating it may have limited central activity. In vivo studies in rats have also shown that its antinociceptive effects are localized to the site of injection, further supporting the idea of peripherally restricted action.
Troubleshooting Experimental Results
Unexpected Efficacy or Potency
Q4: I am not observing the expected analgesic effect of this compound in my in vivo model. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: Ensure you are using an appropriate dose. In the rat formalin test, an effective dose has been reported to be 10 mg/kg administered intraplantarly.
-
Route of Administration: this compound's effects have been shown to be peripherally restricted. If your model relies on central nervous system targets, this compound may not be suitable.
-
Vehicle Formulation and Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is properly dissolved. A common vehicle for in vivo administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For oral gavage, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be used. Always prepare fresh and check for precipitation.
-
Compound Stability: While stock solutions in DMSO are stable for up to 3 months at -20°C, the stability of diluted working solutions may be limited. It is recommended to use freshly prepared dilutions for each experiment.
Q5: The potency (EC₅₀/IC₅₀) of this compound in my cell-based assay is different from published values. Why?
Discrepancies in potency can arise from:
-
Cell Line and Receptor Expression Levels: The specific cell line and the expression level of the µ-opioid receptor can significantly impact the observed potency.
-
Assay Format: Different assay formats (e.g., cAMP inhibition vs. β-arrestin recruitment) measure different points in the signaling cascade. Downstream signaling events can be amplified, leading to apparent higher potency.
-
Assay Conditions: Factors such as incubation time, temperature, and the presence of phosphodiesterase (PDE) inhibitors (in cAMP assays) can all influence the results. It is crucial to optimize these parameters for your specific system.
Conflicting Results in Signaling Pathway Assays
Q6: I am seeing conflicting results regarding this compound's effect on β-arrestin recruitment and receptor internalization. Is it a biased agonist or not?
This is a key area of ongoing research and a critical point to consider in experimental design.
-
The "Biased Agonist" Profile: Many early and widely cited studies reported that this compound is a G-protein biased agonist, meaning it activates G-protein signaling (e.g., leading to analgesia) without causing β-arrestin 2 recruitment or receptor internalization.
-
Emerging Evidence of β-arrestin Recruitment: More recent studies using highly sensitive assays, such as Bioluminescence Resonance Energy Transfer (BRET), have provided evidence of this compound-induced β-arrestin recruitment.
-
Cell-Type Specificity: A recent study using human induced pluripotent stem cell (iPSC)-derived neurons showed that this compound does promote µ-opioid receptor internalization. This suggests that the cellular context and the specific signaling machinery present in different cell types can dictate the outcome.
Q7: My cAMP assay results are variable. How can I improve consistency?
High variability in cAMP assays is a common issue. Consider the following:
-
Cell Health and Seeding Density: Ensure your cells are healthy and seeded at a consistent density. Uneven cell distribution is a major source of variability.
-
Reagent Preparation and Pipetting: Use freshly prepared reagents and ensure accurate, consistent pipetting.
-
Edge Effects: Wells on the edge of the plate are prone to evaporation. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
PDE Inhibitors: The activity of phosphodiesterases, which degrade cAMP, can significantly impact your results. Including a PDE inhibitor like IBMX can help to stabilize the cAMP signal, but its concentration should be optimized.
-
Forskolin Stimulation (for Gαi-coupled receptors): When studying Gαi-coupled receptors like MOR, you need to stimulate adenylyl cyclase with forskolin to measure the inhibitory effect of your agonist. The concentration of forskolin needs to be carefully titrated to achieve a robust assay window.
Issues with In Vivo Models
Q8: In the formalin test, the biphasic response is not clear. What could be wrong?
The formalin test is a robust model, but several factors can influence the results:
-
Formalin Concentration: The concentration of formalin is critical. Low concentrations may not induce a clear biphasic response, while very high concentrations can cause tissue damage and alter the response profile.
-
Ambient Temperature: The temperature of the testing environment can affect the inflammatory response in the late phase, particularly in mice.
-
Observation Period: Ensure you are observing the animals for a sufficient duration to capture both the early (0-5 minutes) and late (15-60 minutes) phases.
-
Route of Formalin Injection: The injection should be subcutaneous into the plantar surface of the paw.
Q9: I am observing toxicity with this compound in my cell culture experiments. What is the recommended concentration range?
A recent study using human iPSC-derived neurons has highlighted that this compound has a narrow therapeutic window. While neuroprotective effects were observed at concentrations between 0.1 and 1 µM, concentrations of 10 µM and higher were found to be cytotoxic. Therefore, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and assay.
Experimental Protocols & Methodologies
In Vivo Antinociception: Rat Formalin Test
This protocol is adapted from studies evaluating the antinociceptive effects of this compound.
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Acclimation: Animals are acclimated to the testing chambers for at least 20 minutes before the experiment.
-
Drug Administration:
-
This compound is dissolved in a vehicle suitable for poorly soluble compounds (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
A dose of 10 mg/kg is injected intraplantarly into the right hind paw 5 minutes before the formalin injection.
-
-
Nociceptive Stimulus: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the number of flinches of the injected paw is counted for 60 minutes. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).
-
Data Analysis: The total number of flinches in each phase is compared between the vehicle-treated and this compound-treated groups.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This protocol is based on a study investigating the neuroprotective effects of this compound in human iPSC-derived neurons.
-
Cell Culture: Human iPSC-derived neurons are cultured according to standard protocols.
-
This compound Treatment: Cells are pre-treated with this compound (0.1, 0.5, or 1 µM) for 24 hours before OGD.
-
OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 2 hours).
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (21% O₂) for 24 hours.
-
Assessment of Cell Viability/Apoptosis: Cell viability can be assessed using assays such as MTT or by quantifying apoptosis using methods like flow cytometry with Annexin V/Propidium Iodide staining.
-
Data Analysis: Cell viability or the percentage of apoptotic cells is compared between control, OGD/R-only, and this compound-treated groups.
In Vitro Signaling: β-Arrestin Recruitment Assay (General Protocol)
This is a general protocol for a chemiluminescence-based β-arrestin recruitment assay (e.g., PathHunter® assay by DiscoveRx), which can be adapted for this compound.
-
Cell Line: Use a cell line stably co-expressing the µ-opioid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Seed the cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and a positive control (e.g., DAMGO) in assay buffer. Add the compounds to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Plot the signal as a function of agonist concentration to generate a dose-response curve and calculate the EC₅₀.
Diagrams
Caption: this compound's primary signaling pathway via the µ-opioid receptor.
Caption: General experimental workflows and key troubleshooting checkpoints.
References
Optimizing experimental conditions for studying Herkinorin's peripheral effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the peripheral effects of Herkinorin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary peripheral targets?
This compound is a semi-synthetic analog of Salvinorin A.[1] It functions as an opioid receptor agonist with a notable affinity for both µ (mu) and κ (kappa) opioid receptors.[1][2] Unlike many opioids, its effects are primarily observed in peripheral tissues, with studies in primates showing no significant central nervous system activity.[1] This peripheral restriction makes it a compound of interest for therapeutic applications aiming to avoid central side effects.
Q2: What is the receptor binding profile of this compound?
This compound displays a higher affinity for µ-opioid receptors (MOR) than for κ-opioid receptors (KOR).[3] The binding affinities (Ki) can vary between studies, but a general profile is summarized in the table below. It has negligible affinity for δ (delta) opioid receptors.
Q3: What is the unique signaling profile of this compound?
This compound is known for its biased agonism. It activates G-protein signaling pathways without promoting the recruitment of β-arrestin-2 to the µ-opioid receptor or inducing receptor internalization. This is a significant distinction from many traditional opioids and is thought to contribute to a reduced potential for tolerance and dependence.
Q4: How should I prepare this compound for in vivo and in vitro experiments?
This compound is soluble in organic solvents like DMSO, acetonitrile, and dimethylformamide (DMF). For in vivo studies, a common formulation involves dissolving this compound in DMSO and then further diluting it with a vehicle such as a mixture of PEG300, Tween 80, and saline or PBS. For in vitro assays, stock solutions are typically prepared in DMSO and then diluted in the appropriate aqueous buffer. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions.
Data Summary
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| µ-opioid (MOR) | ~12 - 45 | DAMGO | ~2.5 |
| κ-opioid (KOR) | ~90 - 184 | U69593 | ~0.8 |
| δ-opioid (DOR) | >1000 | - | - |
Note: Ki values can vary depending on the experimental conditions and cell lines used.
Table 2: In Vivo Efficacy of this compound in a Rat Formalin Test
| Dose (mg/kg, i.pl.) | Phase 1 Flinching Inhibition (%) | Phase 2 Flinching Inhibition (%) |
| 1 | Significant Reduction | Significant Reduction |
| 10 | Dose-dependent, greater reduction | Dose-dependent, greater reduction |
Data is qualitative based on findings from Lamb et al. (2012). The study demonstrated a dose-dependent decrease in flinching behavior.
Table 3: Vasodilatory Effect of this compound on Piglet Cerebral Arteries
| Concentration (nM) | Average Diameter Dilation (%) |
| 0.1 | 10.6 |
| 10 | 17.8 |
Data from Ji et al. (2013).
Experimental Protocols
Protocol 1: Assessment of Peripheral Antinociceptive Effects using the Rat Formalin Test
This protocol is adapted from studies investigating the local antinociceptive effects of this compound.
Objective: To determine the peripheral antinociceptive efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Formalin solution (1-5% in saline)
-
Observation chambers
-
Injection syringes (for intraplantar injection)
Methodology:
-
Acclimation: Allow rats to acclimate to the observation chambers for at least 20 minutes before any procedures.
-
Drug Administration: Prepare this compound in the desired vehicle at various concentrations. Administer a specific volume (e.g., 50 µL) via intraplantar (i.pl.) injection into the plantar surface of the right hind paw.
-
Formalin Injection: 15 minutes after this compound or vehicle administration, inject a standard volume (e.g., 50 µL) of formalin solution into the same paw.
-
Observation: Immediately after the formalin injection, place the rat back into the observation chamber and record the number of flinches of the injected paw for a set period, typically in 5-minute intervals for up to 60 minutes.
-
Data Analysis: The nociceptive response is biphasic. Phase 1 (acute pain) is typically the first 0-10 minutes, and Phase 2 (inflammatory pain) is from 15-60 minutes. Compare the number of flinches in the this compound-treated groups to the vehicle-treated group for both phases.
Protocol 2: Evaluation of Vasodilatory Effects in Isolated Arteries
This protocol is a generalized procedure based on the ex vivo assessment of vascular responses.
Objective: To measure the direct vasodilatory effect of this compound on peripheral arteries.
Materials:
-
Isolated peripheral arteries (e.g., mesenteric, femoral) from a suitable animal model.
-
Myograph system for measuring isometric tension.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
This compound
-
Vasoconstricting agent (e.g., phenylephrine, U46619)
-
Opioid receptor antagonists (e.g., naloxone, norbinaltorphimine)
Methodology:
-
Tissue Preparation: Dissect and clean peripheral arteries, and cut them into small rings (2-3 mm).
-
Mounting: Mount the arterial rings in the myograph chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under a baseline tension. Pre-constrict the rings with a vasoconstricting agent to achieve a stable submaximal contraction.
-
This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Antagonist Studies: To determine the receptor involvement, pre-incubate the arterial rings with a selective or non-selective opioid antagonist before pre-constriction and subsequent this compound administration.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction. Calculate EC50 values for this compound in the absence and presence of antagonists.
Troubleshooting Guides
Issue 1: Inconsistent or No Antinociceptive Effect in the Formalin Test
| Potential Cause | Troubleshooting Step |
| Improper Drug Administration | Ensure the intraplantar injection is delivered to the correct subcutaneous space in the paw. Practice the injection technique to ensure consistency. |
| This compound Solubility/Stability | Prepare fresh this compound solutions for each experiment. Ensure the vehicle is appropriate and that this compound is fully dissolved. Sonication may aid in solubilization. |
| Incorrect Formalin Concentration | The concentration of formalin can significantly impact the nociceptive response. Verify the formalin concentration and ensure it is appropriate for the desired level of nociception. |
| Animal Stress | Ensure adequate acclimation time for the animals to the testing environment to minimize stress-induced analgesia. |
| Observer Bias | The observer scoring the flinching behavior should be blinded to the treatment groups to prevent bias. |
Issue 2: Variability in Vasodilation/Vasorelaxation Assays
| Potential Cause | Troubleshooting Step |
| Endothelial Damage | The endothelium plays a crucial role in vasodilation. Take care during the dissection and mounting of arterial rings to preserve endothelial integrity. You can test for endothelial function using an acetylcholine-induced relaxation in pre-constricted vessels. |
| Incorrect Buffer Composition/pH | Ensure the physiological salt solution is correctly prepared, gassed appropriately (95% O2 / 5% CO2), and maintained at the correct pH (7.4) and temperature (37°C). |
| Receptor Desensitization | Avoid prolonged exposure to high concentrations of agonists. Ensure adequate washout periods between cumulative concentration-response curves. |
| Drug Adsorption to Tubing | Some compounds can adsorb to plastic tubing. Use appropriate materials for your experimental setup to minimize this. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Central Nervous System Penetration | Although this compound is considered peripherally restricted, at very high doses or with certain administration routes, minimal CNS penetration could occur. If central effects are suspected, consider using a peripherally restricted opioid antagonist (e.g., naloxone methiodide) to confirm peripheral action. |
| Activation of Other Receptors | While this compound is selective for µ and κ opioid receptors, at high concentrations, it may interact with other receptors. Use selective antagonists for MOR (e.g., CTAP, β-FNA) and KOR (e.g., nor-binaltorphimine) to confirm the involvement of these receptors in the observed effect. |
| Metabolism of this compound | The in vivo metabolism of this compound could produce active or inactive metabolites. Consider the potential for metabolic degradation when interpreting results from longer-term experiments. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dilates cerebral vessels via kappa opioid receptor and cyclic adenosine monophosphate (cAMP) in a piglet model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Herkinorin and Traditional Opioids: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the semi-synthetic opioid analgesic Herkinorin with traditional opioids, focusing on efficacy, receptor binding, and mechanism of action. The information is compiled from preclinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a salvinorin A analog, is a potent µ-opioid receptor (MOR) agonist that exhibits a distinct pharmacological profile compared to traditional opioids like morphine.[1] Its unique mechanism, characterized by a lack of β-arrestin-2 recruitment, suggests the potential for a safer therapeutic window with reduced tolerance and side effects such as respiratory depression. Preclinical data indicates that this compound possesses significant antinociceptive properties, notably maintaining its efficacy in morphine-tolerant subjects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound to standard opioid compounds.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Selectivity (KOR Ki / MOR Ki) |
| This compound | 12 nM[1] | 90 nM[1] | ~1170 nM | 7.5 |
| Salvinorin A | >1000 nM[1] | 1.9 nM[1] | >1000 nM | ~0.0019 |
| Morphine | Typically in the low nM range | Typically in the mid-high nM range | Typically in the high nM range | Varies |
| DAMGO | ~2.5 nM | - | - | - |
Note: Specific Ki values for Morphine can vary between studies and experimental conditions. DAMGO is a selective MOR agonist often used as a reference.
Table 2: In Vitro Functional Potency and Efficacy
| Compound | Assay | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ (MOR) | 500 nM |
| Eₘₐₓ (MOR) | 130% (vs. DAMGO) | ||
| DAMGO | [³⁵S]GTPγS Binding | EC₅₀ (MOR) | 45 nM |
| Eₘₐₓ (MOR) | 100% (Reference) |
Table 3: In Vivo Antinociceptive Efficacy (Rat Formalin Test)
| Treatment (10 mg/kg, i.pl.) | Phase 1 Flinches (Mean ± SEM) | Phase 2 Flinches (Mean ± SEM) | Efficacy in Morphine-Tolerant Rats |
| Vehicle | ~12 | ~25 | - |
| Morphine | Significantly Reduced | Significantly Reduced | No significant antinociceptive effect |
| This compound | Significantly Reduced | Significantly Reduced | Maintained antinociceptive efficacy |
Data adapted from a study by Lamb et al. (2012). The formalin test is a model of tonic inflammatory pain.
Mechanism of Action: A Biased Agonist
This compound's distinct properties stem from its action as a "biased agonist" at the MOR. Unlike traditional opioids, this compound does not appear to promote the recruitment of β-arrestin-2 to the receptor or induce receptor internalization. This is a critical divergence, as β-arrestin-2 recruitment is implicated in the development of tolerance and adverse effects like respiratory depression and constipation associated with conventional opioids.
This compound activates G-protein signaling pathways, leading to the phosphorylation of ERK1/2, which is associated with its analgesic effects. The lack of β-arrestin-2 engagement suggests that this compound may uncouple the therapeutic analgesic effects from the signaling pathways that lead to detrimental side effects.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor source: Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO for MOR.
-
Non-specific binding control: 10 µM Naloxone.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of radioligand ([³H]DAMGO).
-
50 µL of binding buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of the test compound.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition curve and determine the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin 2 Recruitment Assay (PathHunter® EFC)
Objective: To quantify the recruitment of β-arrestin 2 to the µ-opioid receptor upon agonist stimulation.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cells.
-
PathHunter® Cell Plating Reagent.
-
Test compound (this compound) and reference agonist (DAMGO).
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Resuspend cells in PathHunter® Cell Plating Reagent to a density of 5,000-10,000 cells per well and dispense into the 384-well plate. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist.
-
Compound Addition: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add PathHunter® Detection Reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values.
Rat Formalin Test
Objective: To assess the antinociceptive effects of a compound in a model of tonic inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
5% formalin solution.
-
Test compound (this compound) and reference compound (Morphine).
-
Observation chambers with mirrors for clear viewing of the paws.
Procedure:
-
Acclimation: Place the rats in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer the test compound, reference compound, or vehicle via the desired route (e.g., intraplantar injection, i.pl.).
-
Formalin Injection: After the appropriate pre-treatment time, inject 50 µL of 5% formalin into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, record the number of flinches of the injected paw for a set period, typically in 5-minute intervals for up to 60 minutes.
-
Data Analysis: The nociceptive response is biphasic:
-
Phase 1 (0-10 minutes): Represents direct chemical stimulation of nociceptors.
-
Phase 2 (15-60 minutes): Involves inflammatory processes and central sensitization.
-
Compare the number of flinches in the drug-treated groups to the vehicle control group for both phases.
-
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and traditional opioids.
Experimental Workflow: Radioligand Binding Assay
References
Validating the Peripheral Restriction of Herkinorin's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics devoid of central nervous system (CNS) side effects remains a paramount challenge in drug development. Peripherally restricted opioids represent a promising strategy, aiming to alleviate pain by acting on peripheral opioid receptors without crossing the blood-brain barrier (BBB), thus avoiding adverse effects like sedation, dysphoria, and respiratory depression. Herkinorin, a semi-synthetic analog of Salvinorin A, has emerged as a molecule of interest in this domain. Unlike its parent compound, a potent kappa-opioid receptor (KOR) agonist, this compound is predominantly a mu-opioid receptor (MOR) agonist with some affinity for the KOR.[1][2][3] This guide provides a comparative analysis of this compound's peripheral effects, supported by experimental data and methodologies, and contrasts it with other relevant compounds.
Section 1: Comparative Analysis of Receptor Binding and Peripheral Restriction
A key determinant of a drug's therapeutic profile is its binding affinity for its target receptors and its ability to be excluded from the CNS. The following tables summarize the available quantitative data for this compound and comparator compounds.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Reference |
| This compound | 12 | 90 | 1170 | [2] |
| Salvinorin A | >1000 | 1.9 | >1000 | [3] |
| CR845 (Difelikefalin) | >10,000 | 0.32 | >10,000 | |
| HSK21542 | >10,000 | 0.47 | >10,000 |
Table 1: Opioid Receptor Binding Affinities (Ki) . Lower Ki values indicate higher binding affinity.
| Compound | Brain/Plasma Concentration Ratio | Method of Determination | Reference |
| This compound | Poor BBB penetrance (quantitative ratio not specified) | Inferred from primate studies | |
| CR845 (Difelikefalin) | Evidence of some CNS effects (e.g., sedation) | Clinical observations | |
| HSK21542 | 0.001 | Direct measurement in animal models |
Table 2: Indicators of Peripheral Restriction . A lower brain/plasma concentration ratio suggests greater peripheral restriction.
Section 2: Experimental Protocols for Validating Peripheral Effects
The following are detailed methodologies for key experiments used to assess the peripheral restriction and analgesic efficacy of compounds like this compound.
In Vivo Analgesia Models
The formalin test is a widely used model of tonic, inflammatory pain and is particularly useful for differentiating between central and peripheral analgesic effects.
-
Objective: To assess the antinociceptive effects of a test compound against formalin-induced paw flinching in rodents.
-
Procedure:
-
Acclimatize adult male Sprague-Dawley rats to the testing environment.
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraplantar injection into the hind paw).
-
After a predetermined pretreatment time, inject a dilute formalin solution (typically 1.25% or 5% in saline, in a volume of 50-100 µL) subcutaneously into the plantar surface of the same hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the number of flinches of the injected paw over a set period, typically in two phases: an early, acute phase (0-10 minutes post-formalin) and a late, inflammatory phase (15-60 minutes post-formalin).
-
-
Validation of Peripheral Restriction: To confirm a peripheral site of action, the compound can be administered to the contralateral paw. A lack of analgesic effect in the formalin-injected paw would indicate that the drug's action is localized and not centrally mediated.
The hot plate test is a classic method for assessing thermal nociception, primarily mediated by central mechanisms. A lack of efficacy in this test for a peripherally administered compound can support the hypothesis of peripheral restriction.
-
Objective: To measure the latency of a rodent's response to a thermal stimulus.
-
Procedure:
-
Place the animal (rat or mouse) on a metal surface maintained at a constant temperature (e.g., 52-55°C).
-
Start a timer and observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Administer the test compound and repeat the measurement at various time points to assess its effect on the response latency.
-
Similar to the hot plate test, the tail-flick test is another common assay for measuring the analgesic effects of compounds against thermal pain, which is largely a spinal reflex.
-
Objective: To measure the latency of a rodent to withdraw its tail from a noxious heat source.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed.
-
Focus a beam of high-intensity light or radiant heat onto a specific portion of the tail.
-
Start a timer simultaneously with the application of the heat source.
-
The timer is stopped automatically or manually when the animal flicks its tail out of the beam.
-
Record the latency. A cut-off time is employed to prevent tissue injury.
-
Administer the test compound and assess changes in tail-flick latency over time.
-
In Vivo Measurement of Brain Penetration
Directly quantifying the concentration of a drug in the brain versus the plasma is the most definitive method for assessing its peripheral restriction.
-
Objective: To determine the brain-to-plasma concentration ratio of a test compound.
-
Procedure:
-
Administer the test compound to a cohort of animals at a specific dose and route.
-
At various time points after administration, collect blood samples and euthanize the animals to harvest the brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the drug from both the plasma and brain homogenate using appropriate analytical techniques (e.g., liquid chromatography-mass spectrometry, LC-MS).
-
Quantify the concentration of the drug in both matrices.
-
Calculate the brain/plasma concentration ratio by dividing the concentration of the drug in the brain by its concentration in the plasma.
-
Section 3: Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key concepts.
Caption: Proposed signaling pathway of this compound at peripheral mu-opioid receptors.
Caption: Experimental workflow for validating the peripheral restriction of a novel compound.
Conclusion
The available evidence suggests that this compound exhibits peripherally mediated analgesic effects, primarily through the mu-opioid receptor. A key distinguishing feature is its lack of β-arrestin-2 recruitment, which may confer a more favorable side-effect profile compared to traditional opioids. However, to definitively establish its degree of peripheral restriction, further quantitative studies, particularly determining its brain-to-plasma concentration ratio, are warranted. Comparison with compounds like HSK21542, which demonstrates a very low brain penetration, provides a valuable benchmark for the development of next-generation peripherally restricted analgesics. The experimental protocols and workflows outlined in this guide offer a robust framework for the continued investigation and validation of this compound and other novel peripherally acting pain therapeutics.
References
Lack of Cross-Tolerance Between Herkinorin and Morphine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-tolerance profiles of herkinorin and morphine, supported by experimental data. The findings suggest this compound's potential as an analgesic with a reduced tolerance liability, particularly in the context of prior opioid exposure.
This compound, a semi-synthetic analog of the psychoactive natural product Salvinorin A, has emerged as a promising mu-opioid receptor (MOR) agonist with a distinct pharmacological profile compared to classical opioids like morphine.[1] Notably, studies indicate that this compound's unique mechanism of action at the MOR may circumvent the development of tolerance and, crucially, cross-tolerance in individuals with pre-existing morphine tolerance.
Quantitative Analysis of Antinociceptive Effects
A key study investigated the antinociceptive effects of this compound and morphine in a rat model of inflammatory pain using the formalin test. The data demonstrates that while morphine loses its efficacy in morphine-tolerant animals, this compound retains its ability to reduce pain-related behaviors, indicating a lack of cross-tolerance.
| Compound | Animal State | Dose (Intraplantar) | Phase 1 Flinches (Mean ± SEM) | Phase 2 Flinches (Mean ± SEM) |
| Vehicle | Naive | - | 55 ± 5 | 150 ± 20 |
| Morphine | Naive | 10 mg/kg | ~10 ± 2 | ~20 ± 5 |
| Morphine | Morphine-Tolerant | 10 mg/kg | ~50 ± 8 | ~140 ± 15 |
| This compound | Naive | 10 mg/kg | ~25 ± 4 | ~60 ± 10 |
| This compound | Morphine-Tolerant | 10 mg/kg | ~28 ± 5 | ~70 ± 12 |
**p<0.01 vs. vehicle. Data is estimated from graphical representations in Lamb et al., 2012.
Experimental Protocols
Induction of Morphine Tolerance
To induce tolerance, rats were continuously infused with morphine sulfate for 5 days using a subcutaneously implanted osmotic mini-pump. The pump delivered a dose of 75 mg/kg/day. On the day of the experiment, morphine-tolerant animals received a challenge dose of morphine to confirm the tolerant state before the administration of the test compounds.
Formalin Test for Nociception
The formalin test, a widely used model for tonic inflammatory pain, was employed to assess the antinociceptive effects of the compounds. The procedure involves the subcutaneous injection of a dilute formalin solution (1.25%) into the plantar surface of the rat's hind paw. The resulting nociceptive behavior, characterized by flinching of the injected paw, is quantified in two distinct phases: Phase 1 (0-10 minutes post-injection), representing acute nociceptive pain, and Phase 2 (10-60 minutes post-injection), reflecting inflammatory pain. Test compounds (this compound or morphine) were administered via intraplantar injection 5 minutes prior to the formalin injection.
β-Arrestin-2 Recruitment Assay (PathHunter® Assay)
To investigate the molecular mechanisms underlying the differential tolerance profiles, a β-arrestin-2 recruitment assay, such as the PathHunter® assay, can be utilized. This assay measures the interaction between the activated MOR and β-arrestin-2.
Principle: The assay is based on enzyme fragment complementation. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to the MOR and subsequent receptor activation, β-arrestin-2 is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows for the reconstitution of a functional enzyme, which then hydrolyzes a substrate to produce a detectable chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin-2 recruitment.
Brief Protocol:
-
Cells stably co-expressing the tagged MOR and β-arrestin-2 are plated in a microplate.
-
Test compounds (this compound or morphine) are added to the wells at various concentrations.
-
Following an incubation period, a substrate solution is added.
-
The chemiluminescent signal is measured using a luminometer.
Signaling Pathways and Experimental Workflow
The differential effects of morphine and this compound on the mu-opioid receptor signaling pathway, particularly in relation to β-arrestin-2 recruitment, are central to the observed lack of cross-tolerance.
Caption: Differential signaling of Morphine and this compound at the MOR.
The experimental workflow for assessing cross-tolerance between this compound and morphine is a multi-step process involving animal model preparation, behavioral testing, and data analysis.
Caption: Workflow for this compound and Morphine Cross-Tolerance Study.
Conclusion
The available evidence strongly suggests a lack of cross-tolerance between this compound and morphine. This compound's ability to maintain its antinociceptive efficacy in morphine-tolerant subjects is likely attributable to its unique signaling profile at the mu-opioid receptor, which does not involve the recruitment of β-arrestin-2. This characteristic distinguishes it from morphine and other classical opioids, for which β-arrestin-2-mediated desensitization is a key mechanism in the development of tolerance. These findings underscore the potential of this compound and similar biased agonists as a novel class of analgesics that may offer sustained pain relief with a reduced risk of tolerance and cross-tolerance, a significant advantage in the management of chronic pain, especially in patients with a history of opioid use. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Analysis of Herkinorin and Salvinorin A on Kappa-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related diterpenoids, Herkinorin and Salvinorin A, focusing on their interactions with kappa-opioid receptors (KORs). While both compounds originate from the neoclerodane scaffold of Salvinorin A, the primary psychoactive component of Salvia divinorum, they exhibit markedly different pharmacological profiles, offering a compelling case study in functional selectivity and biased agonism. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Executive Summary
Salvinorin A is a potent and highly selective kappa-opioid receptor (KOR) agonist, known for its powerful hallucinogenic effects.[1][2][3] In contrast, this compound, a semi-synthetic analog of Salvinorin A, displays a dramatic shift in selectivity, acting as a potent mu-opioid receptor (MOR) agonist with significantly lower affinity for the KOR.[4][5] A key feature of this compound is its G protein bias at the MOR, meaning it activates G protein signaling pathways with little to no recruitment of β-arrestin 2. Salvinorin A is generally considered a more balanced or slightly G-protein biased agonist at the KOR. This guide will delve into the specifics of their interactions at the KOR, providing a framework for understanding their distinct pharmacological effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and Salvinorin A, derived from various in vitro studies. These values highlight their differential binding affinities, potencies, and efficacies at the kappa-opioid receptor.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | KOR/MOR Selectivity |
| Salvinorin A | 1.9 - 2.3 | >1000 | >1000 | >435-fold |
| This compound | 90 | 12 | >1000 | 0.13-fold |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at the Kappa-Opioid Receptor
| Compound | G-Protein Activation ([³⁵S]GTPγS Binding) | β-arrestin 2 Recruitment |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| Salvinorin A | 2.7 - 69.5 | Full Agonist (~100%) |
| This compound | ~500 (at MOR) | Full Agonist (~130% vs DAMGO at MOR) |
Note: EC₅₀ represents the half-maximal effective concentration, indicating potency. Eₘₐₓ represents the maximum effect, indicating efficacy, relative to a standard agonist.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by KOR agonists and the general workflows for the experimental protocols described in the subsequent section.
Caption: Kappa-Opioid Receptor Signaling Pathways.
Caption: General Experimental Workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard published procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine).
-
Test compounds (this compound, Salvinorin A).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the test compound, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
After incubation (e.g., 60 minutes at 30°C), the reaction is terminated by rapid filtration.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are analyzed by non-linear regression to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.
-
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated receptor. A common method is the PathHunter® assay.
-
Materials:
-
Cells stably co-expressing the kappa-opioid receptor fused to a peptide tag and β-arrestin 2 fused to a complementary enzyme fragment (e.g., DiscoverX PathHunter® cells).
-
Cell culture medium and reagents.
-
Test compounds.
-
Detection reagents for the enzyme complementation system.
-
A luminometer.
-
-
Procedure:
-
Plate the cells in a microplate and incubate to allow for adherence.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for a specified period (e.g., 90 minutes at 37°C).
-
Add the detection reagents according to the manufacturer's protocol.
-
After a further incubation period at room temperature, measure the chemiluminescent signal using a luminometer.
-
The signal is proportional to the extent of β-arrestin 2 recruitment.
-
Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Concluding Remarks
The comparative analysis of this compound and Salvinorin A underscores the profound impact of subtle structural modifications on pharmacological activity. Salvinorin A's high affinity and agonist activity at the KOR are well-established, contributing to its unique psychoactive profile. In contrast, this compound's redirection to the MOR, coupled with its pronounced G protein bias, presents a novel template for the development of opioid analgesics with potentially reduced side effects such as tolerance and dependence. The study of these two compounds provides valuable insights into the molecular mechanisms of opioid receptor function and the principles of biased agonism, which are of critical importance to modern drug discovery and development.
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
Validating the G-Protein Bias of Herkinorin: A Comparative Analysis of β-Arrestin 2 Recruitment at the Kappa-Opioid Receptor
For Immediate Release
This guide provides a comparative analysis of Herkinorin's signaling properties at the kappa-opioid receptor (KOR), with a specific focus on its lack of β-arrestin 2 recruitment. This property positions this compound as a G-protein biased agonist, a characteristic sought after in the development of novel therapeutics with potentially fewer side effects than traditional opioids. The following data and protocols offer researchers a comprehensive resource for evaluating this compound's unique pharmacological profile against established KOR agonists.
This compound, a semi-synthetic analog of Salvinorin A, is predominantly a mu-opioid receptor (MOR) agonist.[1] Unlike its parent compound, Salvinorin A, which is a potent and selective KOR agonist, this compound exhibits a significantly lower affinity for the KOR.[1] Critically, multiple studies have demonstrated that this compound does not promote the recruitment of β-arrestin 2 to the MOR, a key signaling pathway implicated in some of the undesirable side effects of opioids.[1][2][3] While direct quantitative data for β-arrestin 2 recruitment by this compound at the KOR is not extensively published, its established G-protein bias at the MOR and reduced efficacy at the KOR strongly suggest a similar lack of β-arrestin 2 engagement at this receptor. One study noted that KOR trafficking remained largely unchanged in the presence of this compound, further supporting its G-protein biased nature at this receptor.
This guide compares this compound to two well-characterized KOR agonists, Salvinorin A and U50,488, which are known to recruit β-arrestin 2.
Comparative Analysis of β-Arrestin 2 Recruitment
The following table summarizes the available quantitative data for β-arrestin 2 recruitment by this compound and comparator KOR agonists. The data for this compound at the KOR is inferred from its known pharmacological profile.
| Compound | Receptor | β-Arrestin 2 Recruitment (EC50, nM) | β-Arrestin 2 Recruitment (Emax, %) | Reference |
| This compound | KOR | Not Reported (Implied >10,000) | Not Reported (Implied Minimal) | Inferred from |
| Salvinorin A | KOR | ~14.5 | Full Agonist | |
| U50,488 | KOR | ~36 - 1000 | Full Agonist |
Signaling Pathways and Experimental Workflow
To understand the experimental validation of β-arrestin 2 recruitment, the following diagrams illustrate the canonical KOR signaling pathways and a typical experimental workflow for a β-arrestin 2 recruitment assay.
Experimental Protocols
The following are generalized protocols for a common β-arrestin 2 recruitment assay, the PathHunter® assay, which is frequently used to quantify this interaction.
PathHunter® β-Arrestin 2 Recruitment Assay
This cell-based assay quantifies the interaction between an activated G-protein coupled receptor (GPCR) and β-arrestin 2 using enzyme fragment complementation (EFC).
Materials:
-
PathHunter® cells stably co-expressing the kappa-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compounds (this compound, Salvinorin A, U50,488).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend the cells in the appropriate cell plating reagent at the recommended density.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Add the diluted compounds to the appropriate wells of the cell plate. Include a vehicle control (assay buffer without compound).
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for agonist-induced β-arrestin 2 recruitment.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal from each well using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
-
Conclusion
The available evidence strongly supports the classification of this compound as a G-protein biased agonist at the kappa-opioid receptor, characterized by a significant lack of β-arrestin 2 recruitment. This profile, in contrast to traditional KOR agonists like Salvinorin A and U50,488, makes this compound and its analogs promising candidates for the development of novel therapeutics with improved safety profiles. The provided data and protocols serve as a valuable resource for researchers investigating the nuanced pharmacology of opioid receptor signaling.
References
Herkinorin: A Promising Mu-Opioid Agonist with a Potentially Safer Side-Effect Profile
For researchers, scientists, and drug development professionals, the quest for potent analgesics with minimal side effects is a paramount challenge. Herkinorin, a semi-synthetic analog of Salvinorin A, has emerged as a compound of significant interest due to its unique mechanism of action at the mu-opioid receptor (MOR). As a G-protein biased agonist, this compound preferentially activates the G-protein signaling pathway responsible for analgesia, while minimally engaging the β-arrestin-2 pathway, which is implicated in many of the undesirable side effects of traditional opioids like morphine.
This comparison guide provides an objective analysis of the side-effect profile of this compound in relation to other MOR agonists, supported by available preclinical experimental data. While direct comparative quantitative data for this compound across all major side-effect categories remains limited in publicly available literature, existing studies on this compound and its close analog, kurkinorin, suggest a favorable safety profile.
Signaling Pathway of Mu-Opioid Receptor Agonists
Classical MOR agonists, such as morphine, activate both the G-protein and β-arrestin-2 signaling pathways. The G-protein pathway leads to the desired analgesic effects, while the β-arrestin-2 pathway is associated with adverse effects including respiratory depression, constipation, and the development of tolerance and dependence. Biased agonists like this compound are designed to selectively activate the G-protein pathway, thereby decoupling analgesia from these detrimental side effects.
Herkinorin: A Comparative Analysis of G Protein Bias Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein signaling bias of Herkinorin, a semi-synthetic analog of Salvinorin A, at the µ-opioid receptor (MOR). This compound has garnered significant interest as a G protein-biased agonist, a class of ligands that preferentially activate G protein-mediated signaling pathways over β-arrestin recruitment. This property is hypothesized to lead to therapeutic benefits, such as analgesia, with a reduced side-effect profile compared to conventional opioids. This document summarizes the available experimental data on this compound's functional selectivity in different cell lines, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the G protein activation and β-arrestin recruitment by this compound at the µ-opioid receptor in different cell lines.
| Cell Line | Assay Type | Parameter | This compound | Reference Agonist (DAMGO) | Reference |
| CHO-K1 | [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 500 | Not explicitly stated in the same study for direct comparison | [1] |
| Eₘₐₓ (%) | 130 | 100 | [1] | ||
| HEK293 | cAMP Inhibition (G Protein Activation) | Efficacy | Fully efficacious | Fully efficacious | [2] |
| HEK293 & CHO | β-Arrestin Recruitment | Efficacy | Does not recruit β-arrestins | Recruits β-arrestins | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of a G protein-biased agonist and a typical experimental workflow for determining such bias.
Caption: G Protein-Biased Agonist Signaling Pathway.
Caption: Workflow for G Protein Bias Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Materials:
-
CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
This compound and reference agonists.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-µOR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of this compound or reference agonist.
-
GDP to a final concentration of 10 µM.
-
Cell membranes (10-20 µg of protein per well).
-
[³⁵S]GTPγS to a final concentration of 0.1 nM.
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
cAMP Inhibition Assay for G Protein Activation
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the MOR, by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
This compound and reference agonists.
Procedure:
-
Cell Plating:
-
Seed HEK293-µOR cells into a 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with 100 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes at 37°C.
-
Add varying concentrations of this compound or reference agonist and incubate for 15 minutes at 37°C.
-
Stimulate the cells with 1 µM forskolin (to activate adenylyl cyclase) and incubate for a further 15 minutes at 37°C.
-
-
Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each agonist concentration.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
PathHunter® β-Arrestin Recruitment Assay
This is a cell-based enzyme fragment complementation (EFC) assay that measures the recruitment of β-arrestin to the activated MOR.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-Arrestin cells (DiscoverX).
-
PathHunter® Cell Plating Reagent.
-
PathHunter® Detection Reagents.
-
This compound and reference agonists.
-
White, clear-bottom 96-well or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Resuspend the PathHunter® cells in the provided cell plating reagent.
-
Dispense the cell suspension into the wells of the microplate (typically 10,000 cells/well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Conclusion
The available evidence strongly supports the classification of this compound as a G protein-biased agonist at the µ-opioid receptor in both CHO and HEK293 cell lines.[2] It robustly activates G protein-mediated signaling pathways, as demonstrated by [³⁵S]GTPγS binding and cAMP inhibition assays, while showing minimal to no recruitment of β-arrestin. This functional selectivity makes this compound and its analogs valuable tools for dissecting the distinct roles of G protein and β-arrestin signaling in opioid pharmacology and holds promise for the development of novel analgesics with improved safety profiles. Further studies providing a direct quantitative comparison of this compound's activity in different cell lines would be beneficial for a more complete understanding of its signaling bias.
References
A Comparative Pharmacokinetic and Pharmacodynamic Guide to Herkinorin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Herkinorin, a semi-synthetic analog of the neoclerodane diterpene Salvinorin A, represents a significant departure from traditional opioid receptor agonists. Unlike its parent compound, which is a potent and selective κ-opioid receptor (KOR) agonist, this compound is predominantly a μ-opioid receptor (MOR) agonist.[1] This shift in receptor selectivity, coupled with a unique signaling profile, has positioned this compound and its derivatives as promising candidates for the development of novel analgesics with potentially reduced side effects.
This guide provides a comparative overview of the available pharmacokinetic and pharmacodynamic data for this compound and its key derivatives. The information is intended to assist researchers in understanding the structure-activity relationships within this class of compounds and to guide future drug development efforts.
Comparative In Vitro Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and several of its derivatives at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % vs DAMGO) | Reference(s) |
| Salvinorin A | KOR | 1.9 | 40 | - | [2] |
| MOR | >1000 | - | - | [1] | |
| This compound | MOR | 12 | 500 | 130 | [1][2] |
| KOR | 90 | 1320 | - | ||
| Herkamide | MOR | 3.1 | - | - | |
| KOR | >10000 | - | - | ||
| Kurkinorin | MOR | - | 1.2 | - | |
| KOR | >10000 | - | - | ||
| Compound 3c | MOR | - | 4890 | 108 | |
| Compound 3f | MOR | 70 | - | - | |
| Compound 3i | MOR | - | 1370 | 46 | |
| Compound 7b | MOR | 3.1 | - | - |
In Vivo Pharmacodynamics: Antinociceptive Effects
While comprehensive in vivo pharmacokinetic data for this compound and its derivatives are limited, studies have evaluated their pharmacodynamic effects. A key study investigated the antinociceptive properties of this compound in a rat formalin test, a model of tonic inflammatory pain.
This compound, administered via intraplantar injection, produced a dose-dependent decrease in the number of flinches, indicating significant analgesic effects. Notably, these effects were localized to the site of injection, suggesting a peripheral mechanism of action. One of the significant findings is that this compound does not appear to induce tolerance in the same way as other opioids.
Experimental Protocols
In Vitro Radioligand Binding Assays
To determine the binding affinities (Ki) of the compounds for opioid receptors, competitive radioligand binding assays are performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (hMOR) or κ-opioid receptor (hKOR).
-
Membrane Preparation: CHO cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The resulting pellet is resuspended in an assay buffer.
-
Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR or [³H]U69,593 for KOR) and varying concentrations of the test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
The functional activity (EC50 and Emax) of the compounds as agonists at the opioid receptors is assessed using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptors.
-
Membrane Preparation: Similar to the binding assays, cell membranes from CHO cells expressing the opioid receptors are prepared.
-
Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation and Counting: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a standard agonist (e.g., DAMGO for MOR) are determined by non-linear regression analysis.
In Vivo Formalin Test in Rats
This model is used to assess the antinociceptive effects of compounds in response to a persistent inflammatory stimulus.
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Drug Administration: this compound or vehicle is administered via intraplantar (i.pl.) injection into the hind paw.
-
Formalin Injection: A dilute solution of formalin is injected into the dorsal surface of the same paw.
-
Behavioral Observation: The number of flinches of the injected paw is recorded for a set period, typically divided into an early phase (0-10 minutes) and a late phase (10-60 minutes).
-
Data Analysis: The total number of flinches in each phase is calculated and compared between the drug-treated and vehicle-treated groups to determine the antinociceptive effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key aspects of this compound's pharmacology and the experimental workflow for its in vivo evaluation.
References
Validating the Antinociceptive Effects of Herkinorin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antinociceptive effects of Herkinorin and its analogs against traditional opioids in various pain models. Detailed experimental data, protocols, and signaling pathways are presented to facilitate further investigation into this promising class of analgesics.
This compound, a semi-synthetic analog of Salvinorin A, has emerged as a compound of significant interest in pain research.[1][2][3] Unlike traditional opioids that activate both G-protein and β-arrestin-2 signaling pathways, this compound demonstrates a bias towards G-protein signaling at the mu-opioid receptor (MOR).[4][5] This unique mechanism is hypothesized to produce effective analgesia with a reduced liability for the adverse side effects commonly associated with opioid use, such as tolerance, respiratory depression, and constipation.
This guide synthesizes the available preclinical data on this compound and its close analog, Kurkinorin, to provide a comparative overview of their antinociceptive efficacy. The data is presented alongside that of the conventional opioid agonist, morphine, offering a clear benchmark for evaluation.
Comparative Antinociceptive Efficacy
The following table summarizes the quantitative data from preclinical studies, comparing the antinociceptive effects of this compound, its analog Kurkinorin, and Morphine in different pain models.
| Compound | Pain Model | Species | Key Findings | Reference |
| This compound | Formalin Test (Inflammatory Pain) | Rat | Dose-dependently reduced flinching behavior in both phases. Maintained efficacy after chronic administration and in morphine-tolerant rats. Effects are peripherally restricted. | |
| Kurkinorin | Tail-Flick Test (Thermal Pain) | Mouse | Produced significant antinociceptive effects with potency and peak analgesic effects similar to morphine. Showed reduced tolerance compared to morphine. | |
| Kurkinorin | Chemotherapy-Induced Neuropathic Pain | Mouse | Initially effective, but tolerance developed after 20 days of dosing. | |
| Morphine | Formalin Test (Inflammatory Pain) | Rat | Effectively eliminated the flinch response. Tolerance developed with chronic administration. | |
| Morphine | Tail-Flick Test (Thermal Pain) | Mouse/Rat | Standard positive control, produces a robust increase in tail-flick latency. | |
| Morphine | Hot Plate Test (Thermal Pain) | Mouse/Rat | Standard positive control, significantly delays pain response. |
Experimental Protocols
Detailed methodologies for the key pain models used to evaluate this compound and related compounds are provided below.
Formalin Test (Inflammatory Pain)
The formalin test is a widely used model of tonic, inflammatory pain that involves two distinct phases of nociceptive behavior.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Acclimation: Animals are allowed to acclimate to the testing environment in individual observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: this compound (1 or 10 mg/kg), Morphine (10 mg/kg), or vehicle is administered via intraplantar (i.pl.) injection into the dorsal surface of the right hind paw 5 minutes before formalin injection. For antagonist studies, naloxone (10 mg/kg, s.c.) is administered 45 minutes before testing.
-
Nociceptive Induction: 50 µL of a 1.25% formalin solution is injected subcutaneously into the dorsal aspect of the right hind paw.
-
Observation: Immediately after formalin injection, the animal is returned to the observation chamber. The number of flinches of the injected paw is recorded for 60 minutes. The observation period is divided into two phases: Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes).
-
Data Analysis: The total number of flinches in each phase is calculated and compared between treatment groups.
Hot Plate Test (Thermal Nociception)
The hot plate test assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Animals: Mice or rats are used.
-
Procedure: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Testing: The test compound or vehicle is administered, and the hot plate latency is measured at predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test (Thermal Nociception)
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus applied to the tail.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Mice or rats are used.
-
Procedure: The animal is gently restrained, and its tail is positioned over the light source. The latency to flick or withdraw the tail from the heat source is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Drug Testing: Baseline latencies are determined before drug administration. The test compound or vehicle is then administered, and tail-flick latencies are reassessed at various time points.
-
Data Analysis: Changes in tail-flick latency from baseline are compared across treatment groups.
Chemotherapy-Induced Neuropathic Pain Model
This model mimics the painful neuropathy often experienced by patients undergoing chemotherapy.
-
Induction of Neuropathy: Paclitaxel, a common chemotherapeutic agent, is administered to mice to induce mechanical allodynia (pain in response to a non-painful stimulus).
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The lowest force that elicits a paw withdrawal response is recorded.
-
Drug Testing: Once neuropathy is established (typically indicated by a significant decrease in paw withdrawal threshold), the test compound (e.g., Kurkinorin) or vehicle is administered.
-
Data Analysis: The effect of the drug on the paw withdrawal threshold is measured over time and compared to the vehicle-treated group.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for validating antinociceptive effects and the proposed signaling pathway of this compound.
Conclusion
The available evidence suggests that this compound and its analogs are potent antinociceptive agents with a potentially improved side-effect profile compared to conventional opioids like morphine. The G-protein biased agonism at the mu-opioid receptor is a key feature that likely contributes to this favorable profile. While data on this compound itself is primarily from the formalin test, studies on its analog Kurkinorin in thermal and neuropathic pain models further support the therapeutic potential of this compound class. Further research is warranted to fully elucidate the antinociceptive effects of this compound across a broader range of pain models and to confirm its reduced side-effect liability in more complex preclinical and clinical settings.
References
- 1. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived " by Kenneth Lamb, Kevin Tidgewell et al. [digitalcommons.cedarville.edu]
- 3. Antinociceptive effects of this compound, a MOP receptor agonist derived from salvinorin A in the formalin test in rats: new concepts in mu opioid receptor pharmacology: from a symposium on new concepts in mu-opioid pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Non-Nitrogenous Opioid Agonists: A Focus on Herkinorin
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led researchers to explore novel chemical scaffolds that deviate from traditional nitrogen-containing opioids. This guide provides a comparative review of non-nitrogenous opioid agonists, with a primary focus on Herkinorin, a semi-synthetic derivative of the natural product Salvinorin A. By examining their receptor binding affinities, functional activities, and in vivo effects, this document aims to provide a comprehensive resource for professionals in drug development and pharmacology.
Introduction to Non-Nitrogenous Opioid Agonists
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, was the first identified non-nitrogenous opioid receptor agonist.[1][2] Its unique diterpenoid structure, lacking a basic nitrogen atom common to all classical opioids, opened a new avenue for opioid research.[3] Structure-activity relationship (SAR) studies on the Salvinorin A scaffold led to the discovery of this compound, a mu-opioid receptor (MOR) agonist, and other analogs with varying affinities and efficacies for opioid receptors.[4][5] These compounds offer the potential for developing analgesics with improved side-effect profiles, such as reduced respiratory depression and tolerance.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for key non-nitrogenous opioid agonists, providing a basis for their comparative evaluation.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
| Salvinorin A | >1000 | 1.9 - 4.3 | >1000 | |
| This compound | 12 | 90 | >1000 | |
| Kurkinorin | 1.2 | >10000 | >10000 | |
| Morphine (Reference) | 1.0 - 5.0 | 200 - 400 | 200 - 500 |
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor
| Compound | Assay Type | Potency (EC50/IC50, nM) | Efficacy (Emax, % vs DAMGO) | Reference |
| This compound | [³⁵S]GTPγS | 500 | 130% | |
| Kurkinorin | cAMP Accumulation | 1.2 | Similar to DAMGO | |
| Morphine (Reference) | [³⁵S]GTPγS | 50 - 100 | 100% |
Table 3: Comparative In Vivo Effects
| Compound | Analgesia (Model) | Respiratory Depression | Tolerance/Dependence | Rewarding Properties (CPP) | Reference |
| This compound | Formalin Test (rats) | Reduced vs. Morphine | Maintained efficacy after chronic administration | Not established | |
| Salvinorin A | N/A (KOR agonist) | N/A | Produces anti-addictive effects | Aversive | |
| Morphine (Reference) | Various | Significant | High | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-, kappa-, or delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), or [³H]DPDPE (for DOR).
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Cell membranes (20-50 µg protein) are incubated with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of the test compound.
-
The incubation is carried out in a total volume of 1 mL of incubation buffer at 25°C for 60-90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed three times with 3 mL of cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound to activate G-protein signaling through an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Cell membranes (10-20 µg protein) are pre-incubated with the test compound and GDP (typically 10 µM) in the assay buffer for 15 minutes at 30°C.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
The incubation is continued for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values. Emax is typically expressed as a percentage of the maximal stimulation produced by a standard full agonist (e.g., DAMGO for MOR).
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled opioid receptors.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are pre-incubated with the test compound for 10-15 minutes.
-
Forskolin is added to stimulate cAMP production, and the incubation continues for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the intracellular cAMP concentration is measured using a commercial kit.
-
The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is determined, and IC50 values are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of non-nitrogenous opioid agonists.
Caption: G-protein signaling pathway of this compound at the MOR.
Caption: Differential β-arrestin-2 recruitment by Morphine vs. This compound.
References
- 1. A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design [mdpi.com]
- 4. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Herkinorin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of Herkinorin, a potent µ-opioid receptor agonist. While this compound is not currently a federally scheduled controlled substance in the United States, its significant pharmacological activity necessitates a cautious and informed approach to its disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound. Always handle this compound in a designated laboratory area, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its classification by your institution and local regulations. Given its opioid properties, treating it as a hazardous or potentially controlled substance is a prudent measure.
Step 1: Hazard Identification and Waste Classification
-
Consult Institutional and Local Regulations: The first and most critical step is to contact your institution's EHS or a designated safety officer to determine the specific classification and disposal requirements for this compound in your location. Regulations can vary significantly between states and institutions.
-
Treat as Hazardous Waste: In the absence of specific guidance, this compound waste should be managed as hazardous chemical waste due to its biological activity.[2][3]
Step 2: Waste Segregation
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for all this compound waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[4]
Step 3: Disposal Pathway
Based on the classification from your EHS department, follow one of the two primary disposal pathways outlined below.
Pathway A: Disposal as Non-Controlled Hazardous Pharmaceutical Waste
If this compound is not classified as a controlled substance by your local or state regulations, it should be disposed of as non-hazardous pharmaceutical waste, which still requires specific handling to protect the environment.[5]
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a licensed hazardous waste disposal facility.
-
Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration to ensure complete destruction of the active compounds.
Pathway B: Disposal as a Controlled Substance (or as a Precautionary Measure)
Due to its potent opioid activity and its origin from Salvinorin A, which is controlled in some states, it is a best practice to handle this compound with the same level of care as a scheduled controlled substance, especially if its local status is unclear.
-
Follow DEA Guidelines (as a Precaution): Even if not federally scheduled, adhering to the principles of controlled substance disposal ensures the highest level of safety and security. This includes stringent inventory and access logs for the compound.
-
Contact EHS for Specialized Disposal: Inform your EHS department that you are disposing of a potent opioid analgesic. They will have specific protocols for such compounds, which may involve a licensed reverse distributor for controlled substances.
-
Secure and Documented Disposal: The disposal process will be rigorously documented, often requiring witness signatures and a chain of custody to ensure the compound is not diverted.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional or local regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on the disposal of this compound and other chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
